BI 639667
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[1-(2-methylsulfonylpyridin-4-yl)cyclopropyl]pyrazolo[3,4-c]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O3S/c1-32(30,31)20-10-14(6-9-25-20)22(7-8-22)27-21(29)18-11-24-13-19-17(18)12-26-28(19)16-4-2-15(23)3-5-16/h2-6,9-13H,7-8H2,1H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQATVYJKMMHAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=C1)C2(CC2)NC(=O)C3=CN=CC4=C3C=NN4C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BI 639667: A Technical Guide to its Mechanism of Action on Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 639667 is a potent and selective small molecule antagonist of the human C-C chemokine receptor type 1 (CCR1). This receptor plays a pivotal role in the inflammatory response by mediating the migration of various immune cells, particularly monocytes and macrophages, to sites of inflammation. By blocking the interaction of CCR1 with its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), this compound effectively inhibits the influx of these pro-inflammatory cells, thereby representing a potential therapeutic strategy for a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound on immune cells, supported by available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Mechanism of Action: CCR1 Antagonism
The primary mechanism of action of this compound is its competitive and selective antagonism of the CCR1 receptor. CCR1 is a G protein-coupled receptor (GPCR) expressed on a variety of immune cells, including monocytes, macrophages, neutrophils, T cells, and dendritic cells. The binding of chemokines like CCL3 and CCL5 to CCR1 triggers a cascade of intracellular signaling events that lead to chemotaxis, cellular activation, and the release of inflammatory mediators. This compound binds to CCR1, preventing the binding of its natural ligands and thereby inhibiting these downstream effects.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available.
| Assay Type | Parameter | Value (nM) |
| CCR1 Binding Affinity | IC50 | 5.4 |
| CCR1 Cellular Potency (Chemotaxis) | IC50 | 2.4 |
| Whole Blood Potency (Receptor Internalization) | IC50 | 9 |
Table 1: In Vitro Potency of this compound
Effects on Immune Cell Migration
A key functional consequence of CCR1 antagonism by this compound is the inhibition of immune cell migration towards chemotactic gradients of CCR1 ligands. This has been demonstrated in various in vitro chemotaxis assays. While specific data for this compound's effect on individual immune cell types is not extensively published, the low nanomolar IC50 in a cellular chemotaxis assay indicates its potent inhibitory effect on the migration of CCR1-expressing cells, such as monocytes and macrophages.
Impact on Cytokine Release
While direct studies detailing the effect of this compound on cytokine release from various immune cells are limited in the public domain, the mechanism of action suggests an indirect modulatory effect. By inhibiting the recruitment and activation of inflammatory cells like macrophages at the site of inflammation, this compound is expected to reduce the local concentration of pro-inflammatory cytokines typically released by these cells, such as TNF-α, IL-1β, and IL-6.
It has been shown that chemokines like CCL3, CCL4, and CCL5 can inhibit the ATP-induced release of IL-1β from monocytic cells, with IC50 values in the range of 1-10 ng/ml[1][2]. By blocking the action of these chemokines, this compound could potentially modulate this intricate regulatory network of cytokine secretion. However, further specific studies are required to fully elucidate the direct impact of this compound on cytokine production by immune cells.
Signaling Pathways Modulated by this compound
The binding of chemokine ligands to CCR1 activates several downstream signaling pathways crucial for cell migration and activation. This compound, by blocking this initial step, effectively inhibits these cascades.
Figure 1: CCR1 Signaling Pathway and Inhibition by this compound. This diagram illustrates the major intracellular signaling cascades initiated upon chemokine binding to CCR1 and how this compound acts as an antagonist.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of CCR1 antagonists like this compound.
Chemotaxis Assay (Boyden Chamber Assay)
This assay is fundamental to assessing the ability of this compound to inhibit the migration of immune cells towards a chemoattractant.
Objective: To quantify the inhibition of immune cell migration towards a CCR1 ligand (e.g., CCL3) by this compound.
Materials:
-
Cells: CCR1-expressing cells (e.g., human monocytes isolated from peripheral blood, or a cell line such as THP-1).
-
Chemoattractant: Recombinant human CCL3 (MIP-1α).
-
Test Compound: this compound at various concentrations.
-
Assay Plates: 96-well chemotaxis plates with a porous membrane (e.g., 5 µm pore size for monocytes).
-
Assay Buffer: RPMI 1640 with 0.5% BSA.
-
Detection Reagent: Calcein-AM or similar fluorescent dye for cell labeling.
-
Plate Reader: Fluorescence plate reader.
Protocol:
-
Cell Preparation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation (e.g., Ficoll-Paque).
-
Enrich for monocytes using adherence or magnetic cell sorting.
-
Resuspend monocytes in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Label cells with Calcein-AM according to the manufacturer's protocol.
-
-
Assay Setup:
-
Add assay buffer containing the chemoattractant (e.g., 10 nM CCL3) to the lower wells of the chemotaxis plate.
-
In the upper chamber (the insert), add the labeled cell suspension.
-
To the cell suspension in the upper chamber, add different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1.5 to 3 hours to allow for cell migration.
-
Data Acquisition:
-
After incubation, carefully remove the upper chamber.
-
Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
-
Figure 2: Workflow for a Chemotaxis Assay. This diagram outlines the key steps involved in a typical Boyden chamber chemotaxis experiment to evaluate the inhibitory effect of this compound.
Receptor Internalization Assay
This assay measures the ability of this compound to block the ligand-induced internalization of the CCR1 receptor.
Objective: To quantify the inhibition of CCL3-induced CCR1 internalization by this compound.
Materials:
-
Cells: CCR1-expressing cells (e.g., THP-1 or a transfected cell line).
-
Ligand: Recombinant human CCL3.
-
Test Compound: this compound at various concentrations.
-
Antibody: Fluorescently labeled anti-CCR1 antibody (e.g., PE-conjugated).
-
Flow Cytometer: For quantifying cell surface receptor expression.
-
Assay Buffer: FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
Protocol:
-
Cell Treatment:
-
Pre-incubate the CCR1-expressing cells with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Stimulate the cells with a sub-maximal concentration of CCL3 (e.g., 10 nM) for 30-60 minutes at 37°C to induce receptor internalization.
-
Include an unstimulated control (no CCL3) to determine the basal level of CCR1 expression.
-
-
Staining:
-
Wash the cells with cold FACS buffer to stop the internalization process.
-
Stain the cells with a fluorescently labeled anti-CCR1 antibody on ice for 30 minutes in the dark.
-
Wash the cells again to remove unbound antibody.
-
-
Flow Cytometry:
-
Acquire the cells on a flow cytometer and measure the mean fluorescence intensity (MFI) of the anti-CCR1 antibody staining.
-
-
Data Analysis:
-
Calculate the percentage of CCR1 internalization for the CCL3-stimulated cells compared to the unstimulated cells.
-
Calculate the percentage of inhibition of internalization for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
-
Figure 3: Workflow for a Receptor Internalization Assay. This diagram shows the sequential steps of a flow cytometry-based assay to measure the inhibition of ligand-induced receptor internalization.
Conclusion
This compound is a potent and selective CCR1 antagonist that effectively inhibits the migration of pro-inflammatory immune cells. Its mechanism of action is centered on blocking the interaction between CCR1 and its chemokine ligands, thereby disrupting the downstream signaling pathways that lead to chemotaxis and cellular activation. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on CCR1-targeted therapies. While the clinical development of CCR1 antagonists has faced challenges, the well-defined mechanism of action of molecules like this compound continues to make this a target of interest for inflammatory diseases. Further research into the nuanced effects of this compound on specific immune cell functions, such as cytokine production and differentiation, will be crucial for fully understanding its therapeutic potential.
References
BI 639667: A Technical Whitepaper on its Role in Blocking Pro-inflammatory Cell Influx
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of BI 639667, a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). The focus of this whitepaper is to delineate the core mechanism of this compound in inhibiting the influx of pro-inflammatory cells, supported by available quantitative data, experimental methodologies, and visual representations of its mechanism of action.
Introduction: Targeting Chemokine-Mediated Inflammation
The trafficking of leukocytes to sites of inflammation is a critical process in the pathogenesis of numerous inflammatory and autoimmune diseases. This process is largely orchestrated by chemokines and their corresponding receptors. CCR1, a G protein-coupled receptor, has been identified as a key player in the migration of various immune cells, including monocytes, macrophages, T-lymphocytes, neutrophils, and dendritic cells.[1] Ligands for CCR1, such as MIP-1α (CCL3), MCP-3 (CCL7), and RANTES (CCL5), are often upregulated in inflamed tissues, leading to the continuous recruitment of pro-inflammatory cells and the perpetuation of the inflammatory cascade.[1][2] Consequently, antagonizing the CCR1 signaling pathway presents a compelling therapeutic strategy for a range of inflammatory conditions. This compound has been developed as a potent and selective antagonist of human CCR1, designed to block the influx of these pro-inflammatory cells.[1][2]
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by competitively inhibiting the binding of cognate chemokines to the CCR1 receptor. This blockade disrupts the downstream signaling events that are essential for cell chemotaxis, thereby preventing the migration of pro-inflammatory leukocytes to inflamed tissues. The primary mechanism involves the inhibition of monocyte and macrophage chemotaxis, which are key cell types in the inflammatory responses of diseases like rheumatoid arthritis and multiple sclerosis.[1][2]
Below is a diagram illustrating the signaling pathway inhibited by this compound.
Caption: this compound blocks chemokine binding to CCR1, inhibiting pro-inflammatory cell migration.
Quantitative Data: In Vitro Potency and Selectivity
This compound has demonstrated potent and selective antagonism of the human CCR1 receptor in various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value (nM) |
| SPA Binding | IC50 | 5.4 |
| Chemotaxis | IC50 | 2.4 |
| Whole Blood Receptor Internalization | IC50 | 9 |
Data sourced from Boehringer Ingelheim's opnMe portal.[2]
Table 2: Selectivity Profile of this compound
| Screening Panel | Number of Targets | Results |
| Eurofins Safety Panel 44™ | 69 | 67 targets < 45% inhibition @ 10 µM |
| PRESTO-TANGO (PDSP) | 315 GPCRs | Significant inhibition of 1 target @ 10 µM |
Data sourced from Boehringer Ingelheim's opnMe portal.[1]
Experimental Protocols
Detailed experimental protocols for the in vitro assays used to characterize this compound are outlined below.
Scintillation Proximity Assay (SPA) for CCR1 Binding
This assay quantifies the ability of this compound to compete with a radiolabeled ligand for binding to the CCR1 receptor.
Methodology:
-
Receptor Preparation: Membranes from cells stably expressing human CCR1 are prepared.
-
Radioligand: A tritiated CCR1 ligand (e.g., [³H]MIP-1α) is used.
-
SPA Beads: Wheat germ agglutinin (WGA) coated SPA beads are used to capture the cell membranes.
-
Assay Plate Setup: The assay is performed in a 96- or 384-well plate. Each well contains the CCR1-expressing cell membranes, the radioligand, SPA beads, and varying concentrations of this compound.
-
Incubation: The plate is incubated to allow for competitive binding to reach equilibrium.
-
Detection: The plate is read on a scintillation counter. When the radioligand binds to the receptor on the membrane captured by the SPA bead, the emitted beta particles stimulate the scintillant in the bead to emit light. Unbound radioligand in solution is too far away to cause a signal.
-
Data Analysis: The IC50 value is calculated by measuring the concentration of this compound that causes a 50% reduction in the specific binding of the radioligand.
Chemotaxis Assay
This functional assay measures the ability of this compound to inhibit the migration of cells towards a CCR1 ligand.
Methodology:
-
Cell Culture: A human monocytic cell line endogenously expressing CCR1 (e.g., THP-1) is used.
-
Chemoattractant: A known CCR1 ligand (e.g., MIP-1α) is used as the chemoattractant.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane is used. The lower chamber contains the chemoattractant, while the upper chamber contains the cells pre-incubated with varying concentrations of this compound.
-
Incubation: The chamber is incubated to allow for cell migration through the membrane towards the chemoattractant.
-
Quantification: Migrated cells in the lower chamber are quantified. This can be done by cell counting using a microscope, or by using a fluorescent dye to label the cells and measuring the fluorescence in the lower chamber.
-
Data Analysis: The IC50 value is determined as the concentration of this compound that inhibits cell migration by 50%.
Below is a diagram illustrating the experimental workflow for the chemotaxis assay.
References
understanding BI 639667 as a CCR1 antagonist
An In-Depth Technical Guide to BI 639667: A CCR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent and selective, small-molecule antagonist of the human C-C chemokine receptor 1 (CCR1).[1][2][3] CCR1 is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the inflammatory response.[4][5][6] It is primarily expressed on the surface of various leukocytes, including monocytes, macrophages, neutrophils, and T cells.[7][8][9] By binding to its chemokine ligands, such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3), CCR1 directs the migration of these immune cells to sites of inflammation.[3][10] This trafficking is a key process in the pathophysiology of numerous autoimmune and inflammatory diseases, such as rheumatoid arthritis (RA) and multiple sclerosis (MS).[3][4]
Antagonizing CCR1 is therefore considered an attractive therapeutic strategy to mitigate chronic inflammation.[5] this compound was developed to block the interaction between CCR1 and its ligands, thereby inhibiting the downstream signaling cascade that leads to immune cell chemotaxis.[2][3] The compound advanced to Phase I clinical development before being discontinued.[11][12] This guide provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, mechanism of action, and physicochemical properties.
Mechanism of Action
This compound functions as a competitive antagonist at the CCR1 receptor. By occupying the receptor, it prevents the binding of endogenous chemokine ligands. This blockade inhibits the G protein-mediated signaling pathways that are normally initiated upon receptor activation, ultimately preventing the directed migration (chemotaxis) of pro-inflammatory leukocytes to inflamed tissues.[2][3] Studies suggest that this compound likely binds to an extracellular allosteric site on the CCR1 receptor. This is supported by evidence showing it does not compete with ligands that bind to the intracellular allosteric binding site (IABS), but rather exhibits positive cooperativity, enhancing the binding of an intracellular probe.[12]
Below is a diagram illustrating the CCR1 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The pharmacological and physicochemical properties of this compound have been characterized through various in vitro assays. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Potency and Activity
| Parameter | Assay Type | Value (IC₅₀) | Reference |
|---|---|---|---|
| CCR1 Binding Affinity | Scintillation Proximity Assay (SPA) | 5.4 nM | [3] |
| CCR1 Cellular Potency | Chemotaxis Assay | 2.4 nM | [3] |
| Whole Blood Potency | Receptor Internalization | 9 nM |[3] |
Table 2: Physicochemical and Pharmacokinetic Properties
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 451.5 Da | [2] |
| Aqueous Solubility (pH 6.8) | 8 µg/mL | [3] |
| Caco-2 Permeability (pH 7.4) | 2.9 x 10⁻⁶ cm/s | [3] |
| Caco-2 Efflux Ratio | 7.3 | [3] |
| Human Hepatocyte Clearance | <5 % of liver blood flow | [3] |
| Human Plasma Protein Binding | 66% | [3] |
| Projected Human Half-life | 9 - 12 hours |[2][3] |
Table 3: Selectivity Profile
| Panel/Target | Conditions | Result | Reference |
|---|---|---|---|
| Eurofins Safety Panel 44™ | 69 targets @ 10 µM | 67 targets < 45% inhibition | [2] |
| PDSP PRESTO-TANGO | 315 GPCRs @ 10 µM | Significant modulation for 1 target (Beta1, -30% Inh) |[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the data. While specific, proprietary protocols are not available, the following sections describe standard, widely accepted methodologies for the assays used to characterize this compound.
CCR1 Radioligand Binding Assay (SPA)
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR1 receptor.
-
Materials : Membranes from cells overexpressing human CCR1, [¹²⁵I]-CCL3 (radioligand), wheat germ agglutinin-coated SPA beads, assay buffer, and test compound (this compound).
-
Procedure :
-
CCR1-expressing cell membranes are incubated with SPA beads, allowing the membranes to attach to the beads via glycosylated proteins.
-
A fixed concentration of [¹²⁵I]-CCL3 is added to the membrane-bead mixture.
-
Serial dilutions of this compound are added to the reaction wells.
-
The mixture is incubated to allow binding to reach equilibrium.
-
When the radioligand binds to the receptor on the membrane, it is brought into close proximity to the scintillant in the SPA bead, generating a light signal.
-
The plate is read on a scintillation counter.
-
-
Data Analysis : The signal is inversely proportional to the binding of the test compound. IC₅₀ values are calculated by fitting the data to a sigmoidal dose-response curve.
Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant.
-
Materials : A CCR1-expressing cell line (e.g., THP-1 monocytes), chemoattractant (e.g., CCL3), Boyden chambers or similar multi-well migration plates with a porous membrane, assay medium, and test compound.
-
Procedure :
-
CCR1-expressing cells are pre-incubated with various concentrations of this compound.
-
The chemoattractant (CCL3) is placed in the lower chamber of the migration plate.
-
The pre-incubated cells are placed in the upper chamber, separated from the lower chamber by the porous membrane.
-
The plate is incubated for several hours to allow cell migration through the membrane pores towards the chemoattractant.
-
Migrated cells in the lower chamber are quantified, often using a fluorescent dye (e.g., Calcein-AM) and a fluorescence plate reader.
-
-
Data Analysis : The number of migrated cells is plotted against the concentration of this compound to determine the IC₅₀ for inhibition of chemotaxis.
The workflow for evaluating a CCR1 antagonist like this compound is visualized below.
Clinical Development and Project Status
This compound was advanced into clinical development with a planned Phase I trial (NCT02133482) designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending oral doses in healthy male volunteers.[11] However, this study was withdrawn before enrollment.[11] The development of this compound was ultimately discontinued. This decision was influenced by the broader landscape of CCR1 antagonist development, particularly a report from Bristol-Myers Squibb indicating a lack of significant efficacy in a Phase IIa trial for rheumatoid arthritis with their own CCR1 antagonist, despite achieving sufficient target coverage.[2][3]
Conclusion
This compound is a well-characterized CCR1 antagonist with high potency and selectivity, alongside favorable drug-like properties. It effectively blocks the chemotactic response of immune cells in vitro by antagonizing the CCR1 receptor. Despite its promising preclinical profile, its clinical development was halted, reflecting the challenges in translating the CCR1 antagonist hypothesis into clinical efficacy for inflammatory diseases. The data and methodologies associated with this compound remain a valuable reference for researchers in the fields of chemokine biology and inflammatory drug discovery.
References
- 1. adooq.com [adooq.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. opnme.com [opnme.com]
- 4. Inflammatory Role of CCR1 in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. researchgate.net [researchgate.net]
- 7. A Key Role for CC Chemokine Receptor 1 in T-Cell-Mediated Respiratory Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCR1 – An Emerging Target for Immune Regulation & Drug Development-DIMA BIOTECH [dimabio.com]
- 10. Chemokine Receptor CCR1 Regulates Inflammatory Cell Infiltration after Renal Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Fluorophore-Labeled Pyrrolones Targeting the Intracellular Allosteric Binding Site of the Chemokine Receptor CCR1 - PMC [pmc.ncbi.nlm.nih.gov]
BI 639667: A Technical Overview of a Potent and Selective CCR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 639667 is a potent and selective small molecule antagonist of the human C-C chemokine receptor type 1 (CCR1). Developed by Boehringer Ingelheim, this compound was investigated for its potential therapeutic utility in inflammatory diseases. CCR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in the migration of various immune cells, including monocytes and macrophages, to sites of inflammation. By blocking the interaction of CCR1 with its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), this compound was designed to inhibit the inflammatory cascade. Despite promising preclinical data, the clinical development of this compound was discontinued after a Phase 1 clinical trial. This technical guide provides a comprehensive overview of the discovery and development history of this compound, including its mechanism of action, synthesis, in vitro and in vivo data, and formulation studies.
Core Data Summary
Biological Activity of this compound
| Parameter | Assay | Species | Value (nM) |
| IC50 | CCR1 Radioligand Binding | Human | 5.4 |
| IC50 | Ca2+ Flux | Human | 1.8[1] |
| IC50 | Chemotaxis | Human | 2.4 |
| IC50 | Whole Blood Receptor Internalization | Human | 9 |
Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value |
| Molecular Formula | C22H18FN5O3S |
| Molecular Weight | 451.47 g/mol |
| Aqueous Solubility | Poor |
| Projected Human Half-life | 9-12 hours |
| Rodent Cross-Reactivity | Limited |
Mechanism of Action and Signaling Pathway
This compound functions as a direct antagonist of the CCR1 receptor. CCR1 is a Gαi-coupled GPCR. Upon binding of its natural chemokine ligands, it initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. This signaling ultimately results in cellular responses such as chemotaxis, proliferation, and survival of immune cells. This compound competitively binds to CCR1, preventing the binding of these chemokines and thereby inhibiting the downstream signaling events that promote inflammation.
Discovery and Development History
Synthesis
This compound is an azaindazole derivative. The synthesis of this class of compounds by Boehringer Ingelheim generally involves a multi-step process. While the exact, detailed synthesis of this compound has not been publicly disclosed, a representative synthetic approach for related azaindazole CCR1 antagonists starts from commercially available precursors. A key step often involves a coupling reaction to form the core azaindazole scaffold, followed by functional group manipulations to introduce the side chains responsible for potent and selective binding to the CCR1 receptor.
Preclinical Development and Discontinuation
This compound demonstrated high potency and selectivity for the human CCR1 receptor in a suite of in vitro assays. However, the compound showed limited cross-reactivity with rodent CCR1, which precluded its evaluation in conventional in vivo disease models in these species.
A Phase 1 clinical trial (NCT02133482) was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy male volunteers. However, the development of this compound was ultimately discontinued. While the specific reasons for the discontinuation have not been officially detailed, it followed a trend of other CCR1 antagonists that, despite promising preclinical data, failed to demonstrate significant efficacy in later-stage clinical trials for inflammatory diseases.
Formulation and Stability
Due to its poor aqueous solubility, formulation studies were conducted on this compound to enhance its bioavailability. Research explored the use of cocrystals, for instance with salicylic acid, and the preparation of amorphous solid dispersions. These approaches aimed to improve the dissolution rate and maintain supersaturation of the compound in the gastrointestinal tract. Stability studies were also performed on these formulations to ensure their chemical and physical integrity under various conditions.
Experimental Protocols
The following are representative protocols for the key in vitro assays used in the characterization of this compound. These are based on standard industry practices and the available information for this compound.
Calcium Flux Assay (Representative Protocol)
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a CCR1 agonist.
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human CCR1 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom microplates at a density of 20,000 cells per well and incubated overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer for 1 hour at 37°C.
-
Compound Addition: this compound is serially diluted and added to the wells. The plate is incubated for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: A CCR1 agonist (e.g., CCL3) at a concentration that elicits a submaximal response (EC80) is added to the wells. The fluorescence intensity is measured immediately using a fluorescence plate reader (e.g., FLIPR or FlexStation) with appropriate excitation and emission wavelengths.
-
Data Analysis: The inhibition of the agonist-induced calcium flux by this compound is calculated, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
Chemotaxis Assay (Representative Protocol)
This assay assesses the ability of an antagonist to block the migration of cells towards a CCR1 chemokine gradient.
-
Cell Preparation: A human monocytic cell line endogenously expressing CCR1 (e.g., THP-1) is used. Cells are washed and resuspended in a serum-free assay medium.
-
Assay Setup: A multi-well chemotaxis plate with a porous membrane (e.g., Transwell) is used. The lower chamber is filled with assay medium containing a CCR1 chemokine (e.g., CCL5) at a concentration that induces optimal migration.
-
Compound and Cell Addition: this compound is added to the cell suspension at various concentrations. The cell suspension is then added to the upper chamber of the Transwell plate.
-
Incubation: The plate is incubated for 2-4 hours at 37°C in a humidified incubator to allow for cell migration.
-
Quantification of Migration: The non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and quantified by either cell counting under a microscope or by eluting the dye and measuring its absorbance.
-
Data Analysis: The percentage of inhibition of chemotaxis by this compound is calculated relative to the control (no antagonist), and the IC50 value is determined.
Whole Blood Receptor Internalization Assay (Representative Protocol)
This assay measures the ability of an antagonist to prevent the agonist-induced internalization of the CCR1 receptor on primary human immune cells in a whole blood matrix.
-
Blood Collection: Fresh human whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin).
-
Compound Incubation: Aliquots of whole blood are incubated with varying concentrations of this compound for a predetermined time at 37°C.
-
Agonist Stimulation: A CCR1 agonist (e.g., RANTES) is added to the blood samples and incubated for a time sufficient to induce receptor internalization (e.g., 30 minutes at 37°C).
-
Red Blood Cell Lysis and Staining: Red blood cells are lysed using a commercial lysis buffer. The remaining white blood cells are then stained with a fluorescently labeled antibody against a marker for a CCR1-expressing cell type (e.g., CD14 for monocytes) and a fluorescently labeled antibody that recognizes an extracellular epitope of CCR1.
-
Flow Cytometry Analysis: The samples are analyzed by flow cytometry. The CCR1-positive cell population is gated, and the mean fluorescence intensity (MFI) of the CCR1 staining is measured.
-
Data Analysis: The inhibition of the agonist-induced decrease in CCR1 MFI (due to internalization) by this compound is calculated. The IC50 value is determined from the concentration-response curve.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the human CCR1 receptor. Its discovery and development provided valuable insights into the therapeutic potential and challenges of targeting the CCR1 pathway for inflammatory diseases. Although its clinical development was halted, this compound remains a valuable tool for researchers studying the role of CCR1 in health and disease. Its availability through Boehringer Ingelheim's opnMe portal allows the scientific community to further explore the biology of this important chemokine receptor. This technical guide has summarized the key aspects of the discovery and development history of this compound, providing a resource for scientists and professionals in the field of drug discovery.
References
BI 639667: A Technical Guide for Basic Research in Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 639667 is a potent and selective antagonist of the human C-C chemokine receptor type 1 (CCR1).[1] Developed by Boehringer Ingelheim, this small molecule is now available to the scientific community through their open science portal, opnMe. CCR1 is a key G protein-coupled receptor (GPCR) involved in the inflammatory response, primarily by mediating the migration of monocytes, macrophages, and T-lymphocytes to sites of inflammation.[1] Its ligands include several pro-inflammatory chemokines such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3).[1] By blocking the interaction of these chemokines with CCR1, this compound effectively inhibits the chemotaxis of these immune cells, offering a valuable tool for investigating the role of CCR1 in inflammatory and autoimmune diseases. This document provides a comprehensive technical overview of this compound, including its pharmacological data, proposed mechanism of action, and detailed experimental protocols to facilitate its use in basic research.
Quantitative Data
The following tables summarize the key in vitro potency and physicochemical properties of this compound.
Table 1: In Vitro Pharmacological Profile of this compound
| Assay Type | Parameter | Value (nM) |
| CCR1 Radioligand Binding Assay | IC50 | 5.4 |
| Chemotaxis Assay | IC50 | 2.4 |
| Whole Blood Receptor Internalization Assay | IC50 | 9 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 451.5 g/mol |
| Projected Human Half-life | 9-12 hours |
Mechanism of Action and Signaling Pathways
This compound is a competitive antagonist of CCR1. Upon binding of its cognate chemokines, such as CCL3, CCR1 undergoes a conformational change, leading to the activation of intracellular signaling cascades. This process is primarily mediated by the coupling of heterotrimeric G proteins, particularly of the Gi subfamily. Activation of Gi leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. More critically for chemotaxis, the dissociation of the G protein βγ subunits initiates a cascade of downstream signaling events.
One of the immediate consequences of CCR1 activation is the mobilization of intracellular calcium (Ca2+), a key second messenger in cell migration. Furthermore, CCR1 signaling is known to engage the phosphoinositide 3-kinase (PI3K)/Akt and the mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell survival, proliferation, and motility.
In addition to G protein-dependent signaling, CCR1 activation also leads to the recruitment of β-arrestins. This interaction is initially involved in receptor desensitization and internalization, but it can also trigger G protein-independent signaling pathways. This compound, by blocking chemokine binding, is expected to inhibit all of these downstream signaling events.
Below are diagrams illustrating the key signaling pathways inhibited by this compound and a conceptual workflow for its evaluation.
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro characterization of this compound.
Experimental Protocols
The following are detailed, representative protocols for key experiments to characterize the activity of this compound. Note that these are generalized procedures and may require optimization for specific cell lines and laboratory conditions.
CCR1 Radioligand Binding Assay
This assay measures the ability of this compound to displace a radiolabeled CCR1 ligand from the receptor.
-
Cell Line: Human monocytic cell line (e.g., THP-1) or a recombinant cell line overexpressing human CCR1 (e.g., HEK293-hCCR1).
-
Radioligand: [¹²⁵I]-CCL3 (MIP-1α) or another suitable radiolabeled CCR1 ligand.
-
Reagents:
-
Binding Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Non-specific binding control: A high concentration of a non-radiolabeled CCR1 ligand (e.g., 1 µM CCL3).
-
-
Procedure:
-
Prepare cell membranes from the chosen cell line.
-
In a 96-well plate, add 50 µL of binding buffer containing the cell membranes (typically 5-10 µg of protein per well).
-
Add 25 µL of this compound at various concentrations (e.g., 10-point serial dilution from 1 µM to 0.1 nM). For total binding wells, add 25 µL of binding buffer with DMSO. For non-specific binding wells, add 25 µL of the non-specific binding control.
-
Add 25 µL of [¹²⁵I]-CCL3 at a final concentration equal to its Kd (typically 0.1-0.5 nM).
-
Incubate the plate for 60-90 minutes at room temperature with gentle shaking.
-
Harvest the membranes onto a filter plate (e.g., GF/C) using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Chemotaxis Assay
This assay assesses the ability of this compound to inhibit the migration of cells towards a CCR1 ligand.
-
Cell Line: THP-1 cells or primary human monocytes.
-
Chemoattractant: Recombinant human CCL3 (MIP-1α) or CCL5 (RANTES).
-
Apparatus: Boyden chamber or a similar transwell migration system (e.g., 96-well format with 5 µm pore size inserts).
-
Reagents:
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
This compound stock solution.
-
Calcein-AM or a similar fluorescent dye for cell labeling.
-
-
Procedure:
-
Starve the cells in assay medium for 2-4 hours prior to the assay.
-
Label the cells with Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
In the lower chamber of the transwell plate, add the chemoattractant (e.g., 10 nM CCL3) in assay medium. For the negative control, add only assay medium.
-
Place the transwell insert into the lower chamber and add 50-100 µL of the cell suspension (containing this compound) to the upper chamber.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the insert and wipe the upper surface of the membrane to remove non-migrated cells.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
Calculate the percentage of inhibition of chemotaxis at each concentration of this compound and determine the IC50 value.
-
Calcium Flux Assay
This functional assay measures the inhibition of chemokine-induced intracellular calcium mobilization by this compound.
-
Cell Line: A cell line endogenously or recombinantly expressing human CCR1 (e.g., THP-1 or U937 cells).
-
Stimulant: Recombinant human CCL3 (MIP-1α) or CCL5 (RANTES).
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA.
-
This compound stock solution.
-
-
Procedure:
-
Harvest the cells and resuspend them in assay buffer.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).
-
Wash the cells to remove excess dye and resuspend them in assay buffer.
-
Aliquot the cell suspension into a 96-well black, clear-bottom plate.
-
Add various concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in a fluorescence plate reader capable of kinetic reads (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for approximately 20 seconds.
-
Add the CCR1 ligand (e.g., at a concentration that elicits an EC80 response) to the wells and continue to measure the fluorescence intensity for an additional 2-3 minutes.
-
The increase in fluorescence corresponds to the intracellular calcium concentration.
-
Determine the inhibitory effect of this compound by comparing the peak fluorescence response in the presence and absence of the compound and calculate the IC50 value.
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of CCR1-mediated inflammatory processes. Its high potency and selectivity, combined with its availability for open scientific research, make it an excellent probe for elucidating the role of CCR1 in various disease models. The data and protocols provided in this guide are intended to facilitate the effective use of this compound by the research community, with the ultimate goal of advancing our understanding of inflammation and identifying new therapeutic strategies.
References
An In-depth Technical Guide to BI 639667: A Potent and Selective CCR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 639667 is a potent and selective, small-molecule antagonist of the human C-C chemokine receptor type 1 (CCR1).[1][2] Developed by Boehringer Ingelheim, this compound has been made available to the scientific community through the opnMe open innovation portal to facilitate further research into the role of CCR1 in health and disease.[3][4] CCR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in the migration of inflammatory cells, making it a target of interest for a variety of inflammatory and autoimmune diseases.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental methodologies and a proposed synthetic route.
Chemical Structure and Physicochemical Properties
This compound is a pyrimidine-based urea compound. While the exact synthesis has not been publicly disclosed, a plausible synthetic route can be conceptualized based on the synthesis of similar chemical entities.
Caption: Proposed retrosynthetic analysis of this compound.
The physicochemical properties of this compound are summarized in the table below, highlighting its drug-like characteristics.
| Property | Value | Reference |
| Molecular Weight | 451.5 g/mol | [2] |
| Aqueous Solubility (pH 6.8) | 8 µg/mL | [1] |
| Caco-2 Permeability (pH 7.4) | 2.9 x 10⁻⁶ cm/s | [1] |
| Caco-2 Efflux Ratio | 7.3 | [1] |
| Human Hepatocyte Clearance | <5% QH | [1] |
| Human Plasma Protein Binding | 66% | [1] |
Biological Activity and Pharmacokinetics
This compound is a highly potent antagonist of human CCR1, demonstrating low nanomolar efficacy in various in vitro assays. Its selectivity has been confirmed through extensive screening against a panel of other GPCRs and safety-related targets.
| Assay Type | Parameter | Value (nM) | Reference |
| CCR1 Binding Affinity | IC₅₀ (SPA binding) | 5.4 | [1] |
| CCR1 Cellular Potency | IC₅₀ (Chemotaxis) | 2.4 | [1] |
| CCR1 Functional Activity | IC₅₀ (Ca²⁺ flux) | 1.8 | [3] |
| Whole Blood Potency | IC₅₀ (Receptor internalization) | 9 | [1] |
Pharmacokinetic studies project a human half-life of 9-12 hours for this compound, suggesting the potential for once-daily dosing.[1][2] Notably, the compound exhibits limited cross-reactivity with rodent CCR1, which has restricted its use in in vivo disease models in these species.[2]
Mechanism of Action and Signaling Pathway
CCR1 is a chemokine receptor expressed on various immune cells, including monocytes, macrophages, and T-lymphocytes.[1] Its primary ligands are the chemokines CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3).[1] The binding of these chemokines to CCR1 on inflammatory cells triggers a signaling cascade that leads to chemotaxis, the directed migration of these cells to sites of inflammation.[1]
As a CCR1 antagonist, this compound competitively binds to the receptor, thereby blocking the binding of its natural chemokine ligands. This inhibition prevents the downstream signaling events that mediate cell migration, effectively reducing the influx of pro-inflammatory cells to inflamed tissues.[1]
Caption: Simplified CCR1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
CCR1 Receptor Binding Assay (Scintillation Proximity Assay - SPA)
This assay quantifies the ability of a compound to displace a radiolabeled ligand from the CCR1 receptor.
Materials:
-
HEK293 cells stably expressing human CCR1
-
[¹²⁵I]-CCL3 (radioligand)
-
Wheat Germ Agglutinin (WGA) SPA beads
-
Assay buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4)
-
This compound and other test compounds
-
96-well microplates
Procedure:
-
Prepare cell membranes from HEK293-hCCR1 cells.
-
In a 96-well plate, add assay buffer, [¹²⁵I]-CCL3 (at a concentration near its Kd), and varying concentrations of this compound or other test compounds.
-
Add the cell membrane preparation to each well.
-
Add WGA SPA beads.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) with gentle agitation to allow binding to reach equilibrium.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the IC₅₀ value.
Chemotaxis Assay
This assay measures the ability of a compound to inhibit the migration of CCR1-expressing cells towards a chemokine gradient.
Materials:
-
THP-1 cells (a human monocytic cell line endogenously expressing CCR1)
-
Recombinant human CCL3
-
Chemotaxis chambers (e.g., Transwell inserts with a porous membrane)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
This compound and other test compounds
-
Calcein-AM (for cell quantification)
Procedure:
-
Culture THP-1 cells and resuspend them in assay medium.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
In the lower chamber of the chemotaxis plate, add assay medium containing CCL3 (chemoattractant) or medium alone (negative control).
-
Place the Transwell insert into the lower chamber.
-
Add the pre-incubated THP-1 cells to the upper chamber of the Transwell insert.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period that allows for cell migration (e.g., 2-4 hours).
-
Remove the Transwell inserts and quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring fluorescence after staining with Calcein-AM.
-
Calculate the percent inhibition of chemotaxis at each concentration of the test compound and determine the IC₅₀ value.
Calcium Flux Assay
This assay measures the antagonist's ability to block the increase in intracellular calcium concentration induced by a CCR1 agonist.
Materials:
-
CHO-K1 cells stably co-expressing human CCR1 and a G-protein alpha subunit (e.g., Gα16)
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Recombinant human CCL5
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound and other test compounds
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR)
Procedure:
-
Plate the CHO-K1/hCCR1/Gα16 cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound or vehicle control to the wells and incubate for a short period.
-
Measure the baseline fluorescence in each well using the fluorescence plate reader.
-
Inject a solution of CCL5 into each well to stimulate the cells.
-
Immediately and continuously measure the change in fluorescence over time.
-
The peak fluorescence intensity reflects the increase in intracellular calcium. Calculate the percent inhibition of the CCL5-induced calcium flux at each concentration of this compound and determine the IC₅₀ value.
Caption: A typical experimental workflow for the synthesis and characterization of a CCR1 antagonist like this compound.
Development and Discontinuation
This compound was developed as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. However, the development of a related Boehringer Ingelheim compound, BI-9667, was discontinued.[1] This decision was influenced by the lack of significant efficacy observed in a Phase IIa clinical trial for rheumatoid arthritis with a different CCR1 antagonist developed by Bristol-Myers Squibb.[1] These findings suggested that targeting CCR1 alone might not be sufficient to achieve clinical benefit in this complex disease, leading to a broader shift in the development strategy for this class of compounds.
Conclusion
This compound is a valuable research tool for investigating the role of CCR1 in various physiological and pathological processes. Its high potency, selectivity, and favorable physicochemical properties make it an excellent probe for in vitro studies. While its clinical development was halted due to broader challenges with the therapeutic hypothesis for CCR1 antagonism in rheumatoid arthritis, the availability of this compound through open access platforms provides the scientific community with a well-characterized molecule to explore the multifaceted functions of the CCR1 pathway.
References
BI 639667: An In-Depth Technical Guide on its Antagonistic Effects on Monocyte Chemotaxis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the C-C chemokine receptor type 1 (CCR1) antagonist, BI 639667, with a specific focus on its inhibitory effects on monocyte chemotaxis. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to this compound and its Therapeutic Rationale
This compound is a potent and selective small molecule antagonist of the human C-C chemokine receptor type 1 (CCR1).[1][2] CCR1 is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment of inflammatory cells, particularly monocytes and macrophages, to sites of inflammation.[1][2] The ligands for CCR1 include several pro-inflammatory chemokines such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3).[2][3] By blocking the interaction of these chemokines with CCR1, this compound effectively inhibits the downstream signaling cascades that lead to monocyte migration, thereby representing a promising therapeutic strategy for various inflammatory and autoimmune diseases.[1][2]
Quantitative Data: Potency and Selectivity of this compound
The inhibitory activity of this compound has been characterized through various in vitro assays, demonstrating its high potency and selectivity for CCR1. The following tables summarize the key quantitative data available for this compound.
| Assay Type | Description | IC50 (nM) | Reference |
| CCR1 Binding Affinity | Competitive binding assay to determine the concentration of this compound required to displace 50% of a radiolabeled ligand from the human CCR1 receptor. | 5.4 | [2] |
| Cellular Chemotaxis Assay | Functional assay measuring the inhibition of monocyte chemotaxis towards a CCR1 ligand. | 2.4 | [2] |
| Whole Blood Receptor Internalization | Assay assessing the ability of this compound to prevent ligand-induced internalization of CCR1 on monocytes in a whole blood setting. | 9 | [2] |
| Ca2+ Flux Assay | Measurement of the inhibition of intracellular calcium mobilization in response to CCR1 activation. | 1.8 | [4] |
Table 1: In Vitro Potency of this compound
This compound has also been profiled for its selectivity against a panel of other receptors. In a screen of 69 targets in the Eurofins Safety Panel 44™, the majority of targets showed less than 45% inhibition at a concentration of 10 µM.[1] Furthermore, in a PRESTO-TANGO selectivity screen against 315 GPCRs, significant inhibition was observed for only one off-target receptor at 10 µM.[1]
Experimental Protocols
This section outlines a representative experimental protocol for evaluating the effect of this compound on monocyte chemotaxis, based on established methodologies such as the Boyden chamber assay.
Monocyte Chemotaxis Assay (Boyden Chamber)
This protocol describes a common method for assessing the in vitro chemotactic response of monocytes and the inhibitory effect of compounds like this compound.
Objective: To quantify the dose-dependent inhibition of monocyte migration towards a CCR1 ligand (e.g., CCL3) by this compound.
Materials:
-
Human monocytic cell line (e.g., THP-1) or freshly isolated primary human monocytes.
-
Recombinant human CCL3 (MIP-1α).
-
This compound.
-
Assay medium: RPMI 1640 supplemented with 0.5% Bovine Serum Albumin (BSA).
-
Transwell® inserts with a 5 µm pore size polycarbonate membrane.
-
24-well companion plates.
-
Fluorescent dye for cell labeling (e.g., Calcein-AM).
-
Fluorescence plate reader.
Procedure:
-
Cell Preparation:
-
Culture THP-1 cells or isolate primary monocytes from peripheral blood.
-
Wash the cells with assay medium and resuspend to a final concentration of 1 x 10^6 cells/mL.
-
Label the cells with Calcein-AM according to the manufacturer's instructions.
-
-
Assay Setup:
-
Prepare a serial dilution of this compound in assay medium.
-
In the lower wells of the 24-well plate, add 600 µL of assay medium containing a predetermined optimal concentration of CCL3 (chemoattractant). For negative control wells, add assay medium alone.
-
Pre-incubate the Calcein-AM labeled monocytes with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Place the Transwell® inserts into the wells of the 24-well plate.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.
-
-
Quantification:
-
After incubation, carefully remove the Transwell® inserts.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader with appropriate excitation and emission wavelengths for Calcein-AM.
-
-
Data Analysis:
-
Calculate the percentage of migrating cells for each condition relative to the positive control (CCL3 alone).
-
Plot the percentage of inhibition against the concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
CCR1 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical signaling pathway initiated by the binding of a chemokine ligand (e.g., CCL3) to CCR1 on a monocyte, leading to chemotaxis, and the point of inhibition by this compound.
Caption: CCR1 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Monocyte Chemotaxis Assay
The following diagram outlines the key steps in the experimental workflow for assessing the inhibitory effect of this compound on monocyte chemotaxis.
Caption: Step-by-step workflow for a monocyte chemotaxis inhibition assay.
Conclusion
This compound is a highly potent and selective antagonist of CCR1 that effectively inhibits monocyte chemotaxis. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working on CCR1-targeted therapies. The provided diagrams offer a clear visual representation of the underlying biological processes and experimental procedures, facilitating a deeper understanding of the mechanism of action and evaluation of this compound. Further investigation into the in vivo efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential in inflammatory diseases.
References
Preliminary In Vitro Investigation of BI 639667: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 639667 is a potent and selective antagonist of the human C-C chemokine receptor type 1 (CCR1). CCR1 is a key G protein-coupled receptor (GPCR) involved in the chemotaxis of monocytes and macrophages, playing a significant role in inflammatory responses. Its ligands include several chemokines such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3). By blocking the interaction of these chemokines with CCR1, this compound inhibits the influx of pro-inflammatory cells to sites of inflammation, highlighting its potential as a therapeutic agent for inflammatory and autoimmune diseases. This document provides a comprehensive overview of the preliminary in vitro characterization of this compound, including its binding affinity, cellular potency, and the experimental methodologies used for its evaluation.
Quantitative Data Summary
The in vitro inhibitory activities of this compound have been characterized across various assays, demonstrating its high potency and selectivity for the CCR1 target. The following table summarizes the key quantitative data.
| Assay Type | Parameter | This compound Potency |
| CCR1 Binding Affinity | IC50 | 5.4 nM |
| Cellular Potency (Chemotaxis) | IC50 | 2.4 nM |
| Whole Blood Potency (Receptor Internalization) | IC50 | 9 nM |
Experimental Protocols
CCR1 Radioligand Binding Assay (Scintillation Proximity Assay - SPA)
This assay determines the binding affinity of a test compound to the CCR1 receptor by measuring the displacement of a radiolabeled ligand. The Scintillation Proximity Assay is a homogeneous assay format that does not require the separation of bound and free radioligand.[1][2][3]
Materials:
-
HEK293 cells stably expressing human CCR1
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Radioligand (e.g., [125I]CCL3)
-
Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated)
-
Assay buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.4)
-
This compound (or other test compounds)
-
96-well or 384-well microplates
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Harvest CCR1-expressing HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer to a desired protein concentration.
-
Assay Setup: In a microplate, combine the CCR1-containing membranes, SPA beads, and the radioligand at a fixed concentration (typically at or below its Kd).
-
Compound Addition: Add varying concentrations of this compound to the wells. Include control wells for total binding (no competitor) and non-specific binding (excess of a non-radiolabeled CCR1 ligand).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
Detection: Measure the scintillation counts in each well using a microplate scintillation counter. The binding of the radioligand to the receptor-coated SPA beads brings the scintillant and the radioisotope in close enough proximity to generate a light signal.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
Monocyte Chemotaxis Assay
This functional assay assesses the ability of this compound to inhibit the migration of monocytes towards a CCR1 ligand. A common method is the Boyden chamber assay.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)
-
CCR1 ligand (chemoattractant), e.g., CCL3 (MIP-1α)
-
This compound (or other test compounds)
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size)
-
Cell viability stain (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Isolate monocytes from human PBMCs or culture the monocytic cell line. Resuspend the cells in chemotaxis medium. For fluorescent detection, pre-incubate the cells with Calcein-AM.
-
Assay Setup: In the lower chamber of the Boyden apparatus, add the chemoattractant (CCL3) at a concentration that induces optimal migration.
-
Compound Treatment: In the upper chamber, add the prepared monocytes that have been pre-incubated with varying concentrations of this compound.
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for a period that allows for cell migration (e.g., 90 minutes to 3 hours).
-
Quantification of Migration: After incubation, remove non-migrated cells from the top of the membrane. Quantify the migrated cells in the lower chamber by measuring the fluorescence of the Calcein-AM-labeled cells using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
CCR1 Signaling Pathway
Upon binding of its chemokine ligands, CCR1 undergoes a conformational change, leading to the activation of intracellular signaling cascades. This process is initiated by the coupling to heterotrimeric G proteins, primarily of the Gi family. The dissociation of the G protein subunits (Gα and Gβγ) triggers downstream effector pathways, including the activation of phospholipase C (PLC), which leads to an increase in intracellular calcium and the activation of protein kinase C (PKC). These events culminate in various cellular responses, including actin polymerization, cell polarization, and ultimately, chemotaxis. Another important downstream pathway is the activation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of ERK1/2.[4][5]
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. mdpi.com [mdpi.com]
- 3. Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diversity of G Protein-Coupled Receptor Signaling Pathways to ERK/MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imrpress.com [imrpress.com]
BI 639667: A Potent and Selective Chemical Probe for C-C Chemokine Receptor 1 (CCR1) Function
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: C-C chemokine receptor 1 (CCR1), a G protein-coupled receptor (GPCR), plays a pivotal role in mediating the trafficking of immune cells to sites of inflammation. Its involvement in various inflammatory and autoimmune diseases has made it an attractive target for therapeutic intervention. Understanding the precise function and signaling of CCR1 is crucial for the development of novel treatments. Chemical probes are indispensable tools in this endeavor, allowing for the acute and selective modulation of protein function in biological systems. This technical guide provides a comprehensive overview of BI 639667, a potent and selective antagonist of human CCR1, designed to serve as a high-quality chemical probe for investigating CCR1 biology.
Core Compound Profile
This compound is a small molecule antagonist developed to selectively inhibit the function of human CCR1. It exhibits excellent potency in a variety of in vitro assays, demonstrating its ability to effectively block the binding of natural chemokines and subsequent downstream signaling pathways. A structurally related but inactive analogue, BI-9307, is available as a negative control for experiments, a critical component for rigorous chemical probe studies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity across different assays and its pharmacokinetic properties.
Table 1: In Vitro Activity of this compound against Human CCR1
| Parameter | Assay Type | IC50 (nM) |
| CCR1 Binding Affinity | Scintillation Proximity Assay (SPA) | 5.4[1][2] |
| CCR1 Molecular Potency | Calcium (Ca2+) Flux | 24[1][2] |
| CCR1 Cellular Potency | Chemotaxis | 2.4[1][2] |
| Whole Blood Potency | Receptor Internalization | 9[1][2] |
Table 2: Selectivity Profile of this compound
| Target Panel | Result |
| Eurofins Safety Panel 44™ (69 targets @ 10 µM) | 67 targets < 45% inhibition. A2A/HU: 69%, DATRANS 71% (neither reproduced in dose response).[1] |
| PRESTO-TANGO GPCR Screen (315 targets @ 10 µM) | Significant inhibition observed for 1 of 315 GPCRs (Beta1 at -30% inhibition).[1] |
Table 3: Physicochemical and In Vitro DMPK Properties of this compound
| Parameter | Value |
| Molecular Weight (Da) | 451.5[2] |
| Aqueous Solubility @ pH 6.8 (µg/ml) | 8[2] |
| Caco-2 Permeability @ pH 7.4 (10⁻⁶ cm/s) | 2.9[2] |
| Caco-2 Efflux Ratio | 7.3[2] |
| Human Hepatocyte Clearance (% QH) | <5[2] |
| Plasma Protein Binding (Human, %) | 66[2] |
Table 4: In Vivo Pharmacokinetic Parameters of this compound
| Species | CL (% QH) | MRT (h) | Vss (l/kg) | F (%) |
| Rat | 13 | 1.9 | 1.1 | 10[2] |
| Dog | 5.8 | 6.9 | 0.7 | 29[2] |
| Cynomolgus Monkey | 17 | 4.4 | 1.9 | 35[2] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental logic, the following diagrams have been generated using the DOT language.
References
Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of BI 639667, a CCR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 639667 is a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1). CCR1, a G protein-coupled receptor (GPCR), plays a crucial role in mediating the chemotaxis of monocytes and macrophages to sites of inflammation. Its involvement in various inflammatory diseases has made it a significant target for therapeutic intervention. These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its binding to CCR1 and its functional effects on chemotaxis and receptor internalization.
CCR1 Signaling Pathway
The binding of chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), to CCR1 initiates a signaling cascade that is crucial for leukocyte migration. As a GPCR, CCR1 is coupled to inhibitory G proteins (Gαi). Upon ligand binding, the G protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. More critically for chemotaxis, the dissociation of G protein subunits activates downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/ERK pathways. These pathways are central to orchestrating the cellular machinery required for cell migration. Furthermore, prolonged agonist stimulation leads to the recruitment of β-arrestin, which mediates receptor desensitization and internalization.[1][2][3][4]
Simplified CCR1 signaling pathway.
Quantitative Data Summary
The in vitro pharmacological profile of this compound has been characterized using various assays to determine its potency in binding to CCR1 and inhibiting its function. The following table summarizes the key quantitative data.
| Assay Type | Target | Species | IC50 (nM) |
| SPA Radioligand Binding | CCR1 | Human | 5.4 |
| Chemotaxis | CCR1 | Human | 2.4 |
| Receptor Internalization | CCR1 | Human | 9 |
Experimental Protocols
CCR1 Radioligand Binding Assay (Scintillation Proximity Assay - SPA)
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR1 receptor. The SPA format is a homogeneous assay that does not require a separation step to distinguish bound from free radioligand.[2][5][6][7]
Experimental Workflow:
Workflow for CCR1 radioligand binding SPA.
Materials:
-
Cell Membranes: Membranes prepared from a cell line overexpressing human CCR1.
-
Radioligand: [125I]-CCL3 or [125I]-CCL5.
-
SPA Beads: Wheat germ agglutinin (WGA) coated SPA beads.
-
Test Compound: this compound.
-
Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled CCR1 ligand (e.g., 1 µM CCL3).
-
96-well Microplate: Low-binding, white microplate.
-
Microplate Scintillation Counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer.
-
Assay Setup: In a 96-well microplate, add in the following order:
-
25 µL of assay buffer (for total binding) or non-specific binding control.
-
25 µL of the this compound dilution.
-
50 µL of radioligand diluted in assay buffer to a final concentration around its Kd.
-
50 µL of CCR1 membranes pre-coupled to WGA-SPA beads in assay buffer.
-
-
Incubation: Seal the plate and incubate for 4 hours at room temperature with gentle agitation.
-
Measurement: Measure the light output from the SPA beads using a microplate scintillation counter.
-
Data Analysis: The IC50 value is determined by fitting the data to a four-parameter logistic equation.
Monocyte Chemotaxis Assay
This functional assay measures the ability of this compound to inhibit the migration of monocytic cells towards a CCR1 ligand.
Experimental Workflow:
Workflow for monocyte chemotaxis assay.
Materials:
-
Cells: Human monocytic cell line (e.g., THP-1) or primary human monocytes.
-
Chemoattractant: Recombinant human CCL3 or CCL5.
-
Test Compound: this compound.
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Labeling Dye: Calcein-AM.
-
Transwell Inserts: 5 µm pore size for a 24-well plate.
-
Fluorescence Plate Reader.
Procedure:
-
Cell Preparation: Label the monocytic cells with Calcein-AM according to the manufacturer's protocol. Resuspend the labeled cells in assay medium.
-
Compound Pre-incubation: Incubate the labeled cells with various concentrations of this compound for 30 minutes at 37°C.
-
Assay Setup:
-
Add the chemoattractant (at a concentration that elicits a submaximal response, e.g., EC80) to the lower wells of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.
-
Quantification: Remove the inserts and quantify the migrated cells in the lower chamber by measuring the fluorescence of Calcein-AM using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
CCR1 Receptor Internalization Assay
This assay assesses the effect of this compound on the agonist-induced internalization of the CCR1 receptor.
Experimental Workflow:
Workflow for CCR1 receptor internalization assay.
Materials:
-
Cells: A cell line stably expressing tagged human CCR1 (e.g., HA-CCR1 or FLAG-CCR1).
-
Agonist: A CCR1 ligand such as CCL3 or CCL5.
-
Test Compound: this compound.
-
Primary Antibody: A fluorescently labeled antibody against the tag on CCR1 (e.g., anti-HA-FITC).
-
Flow Cytometer.
Procedure:
-
Cell Culture: Culture the CCR1-expressing cells to confluency.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
Agonist Stimulation: Add the CCR1 agonist at a concentration that induces significant receptor internalization and incubate for 30-60 minutes at 37°C.
-
Antibody Staining: Place the cells on ice to stop internalization. Stain the cells with the fluorescently labeled anti-tag antibody to label the CCR1 receptors remaining on the cell surface.
-
Flow Cytometry: Analyze the mean fluorescence intensity of the cells using a flow cytometer. A decrease in fluorescence intensity indicates receptor internalization.
-
Data Analysis: Calculate the percentage of inhibition of internalization for each this compound concentration and determine the IC50 value.
References
- 1. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR1 - Wikipedia [en.wikipedia.org]
- 4. The chemokine receptor CCR1 is constitutively active, which leads to G protein-independent, β-arrestin-mediated internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.revvity.com [resources.revvity.com]
- 7. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Utilizing BI 639667 in a Calcium Flux Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 639667 is a potent and selective antagonist of the human C-C chemokine receptor 1 (CCR1).[1][2] CCR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the trafficking of inflammatory cells, such as monocytes and macrophages, to sites of inflammation.[2][3] Ligands for CCR1 include chemokines such as MIP-1α (CCL3) and RANTES (CCL5).[3] The binding of these chemokines to CCR1 initiates a signaling cascade that results in a transient increase in intracellular calcium concentration ([Ca²⁺]i), a key second messenger involved in chemotaxis and other cellular responses.[4][5] this compound exerts its inhibitory effect by blocking this signaling pathway. This document provides detailed protocols and application notes for the use of this compound in a calcium flux assay to quantify its antagonist activity.
Signaling Pathway of CCR1-Mediated Calcium Mobilization
CCR1 is coupled to the Gαq subunit of the heterotrimeric G protein.[4] Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. This initial rise in intracellular Ca²⁺ can then lead to the opening of store-operated calcium channels in the plasma membrane, resulting in a sustained influx of extracellular Ca²⁺. This compound, as a CCR1 antagonist, blocks the initial step of agonist binding, thereby inhibiting the entire downstream signaling cascade and the resulting calcium flux.
Quantitative Data Summary
This compound is a highly potent CCR1 antagonist. The following table summarizes its inhibitory activity in a calcium flux assay.
| Compound | Target | Assay Type | Cell Line | Agonist | IC₅₀ (nM) |
| This compound | Human CCR1 | Calcium Flux | Not specified | Not specified | 1.8[1][6] |
Note: The specific cell line and agonist used to determine this IC₅₀ value were not detailed in the available literature. The following protocol provides a general method that can be adapted for specific cell lines expressing CCR1.
Experimental Protocols
This section provides a detailed protocol for a fluorescent-based calcium flux assay to determine the potency of this compound. This protocol is adaptable for use with various cell lines endogenously expressing or recombinantly overexpressing CCR1 (e.g., THP-1, HEK-293-CCR1).
Materials and Reagents
-
Cell Line: A suitable cell line expressing human CCR1 (e.g., THP-1 monocytes or HEK-293 cells stably transfected with human CCR1).
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS), and penicillin/streptomycin.
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and serial dilutions in assay buffer.
-
CCR1 Agonist: Recombinant human MIP-1α (CCL3) or RANTES (CCL5). Prepare a stock solution and working concentrations in assay buffer.
-
Calcium-sensitive dye: Fluo-4 AM, Fluo-8 AM, or Indo-1 AM.
-
Pluronic F-127: To aid in dye loading.
-
Probenecid: (Optional) An anion-exchange transport inhibitor that can reduce the leakage of the dye from the cells.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Positive Control: Ionomycin, a calcium ionophore.
-
Negative Control: Assay buffer or vehicle (e.g., DMSO).
-
Instrumentation: A fluorescence microplate reader with kinetic reading capabilities and automated injectors (e.g., FlexStation, FLIPR) or a flow cytometer.
Experimental Workflow
Detailed Procedure
1. Cell Preparation and Plating: a. Culture cells to 80-90% confluency. b. For adherent cells, detach using a non-enzymatic cell dissociation solution. For suspension cells, collect by centrifugation. c. Wash the cells with assay buffer and resuspend to a final concentration of 1 x 10⁶ cells/mL. d. Plate 100 µL of the cell suspension per well in a 96-well black-walled, clear-bottom microplate. e. For adherent cells, allow them to attach for several hours or overnight at 37°C, 5% CO₂.
2. Dye Loading: a. Prepare a dye loading solution. For Fluo-4 AM, a final concentration of 2-5 µM is typical. Include Pluronic F-127 (e.g., 0.02%) to prevent dye aggregation. Probenecid (1-2.5 mM) can be added to improve dye retention. b. For adherent cells, carefully remove the culture medium. For suspension cells, centrifuge the plate and aspirate the supernatant. c. Add 100 µL of the dye loading solution to each well. d. Incubate the plate for 45-60 minutes at 37°C in the dark.
3. Compound Incubation: a. After dye loading, wash the cells twice with 100 µL of assay buffer. b. Prepare serial dilutions of this compound in assay buffer. c. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO at the same final concentration as in the this compound wells). d. Incubate the plate for 15-30 minutes at 37°C.
4. Calcium Flux Measurement: a. Set up the fluorescence plate reader for kinetic reading. For Fluo-4, use an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm. b. Establish a baseline fluorescence reading for 30-60 seconds. c. Using the instrument's injector, add the CCR1 agonist (e.g., MIP-1α at its EC₅₀ or EC₈₀ concentration) to the wells. d. Continue to record the fluorescence intensity for at least 3-5 minutes to capture the peak and subsequent decay of the calcium signal. e. In control wells, add a positive control (e.g., ionomycin) to determine the maximal calcium response and a negative control (assay buffer) to determine the baseline.
5. Data Analysis: a. The change in fluorescence is typically expressed as the ratio of the fluorescence signal (F) to the initial baseline fluorescence (F₀). b. Determine the peak fluorescence response for each well. c. To calculate the inhibitory effect of this compound, normalize the data to the response of the agonist-only control (100% activation) and the vehicle control (0% activation). d. Plot the percentage of inhibition against the logarithm of the this compound concentration. e. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
This application note provides a comprehensive guide for utilizing this compound in a calcium flux assay. The provided protocols and background information are intended to assist researchers in accurately determining the inhibitory potency of this compound on CCR1-mediated signaling. The high potency of this compound makes it a valuable tool for investigating the role of CCR1 in various physiological and pathological processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Frontiers | Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for BI 639667 Whole Blood Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 639667 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). CCR1 is a key G-protein coupled receptor involved in the inflammatory response, primarily mediating the chemotaxis of immune cells such as monocytes and macrophages to sites of inflammation.[1] Ligands for CCR1, such as Macrophage Inflammatory Protein-1 alpha (MIP-1α or CCL3), play a crucial role in the pathogenesis of various inflammatory and autoimmune diseases.[2][3] By blocking the interaction between CCR1 and its ligands, this compound can inhibit the downstream signaling cascades that lead to immune cell recruitment and activation, thereby reducing the inflammatory response.
This document provides a detailed protocol for a whole blood assay to evaluate the inhibitory activity of this compound on CCR1-mediated cytokine release. This ex vivo assay format is highly relevant as it maintains the complex interactions between various blood components, offering a more physiologically representative model compared to assays using isolated cells.[4] The primary readout of this assay is the quantification of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), released into the plasma following stimulation of whole blood with the CCR1 ligand, MIP-1α.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CCR1 signaling pathway that leads to cytokine release and the experimental workflow for the whole blood assay.
Caption: CCR1 signaling pathway initiated by MIP-1α, leading to cytokine release, and its inhibition by this compound.
Caption: Experimental workflow for the this compound whole blood assay.
Experimental Protocol
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog # (Example) |
| This compound | N/A | N/A |
| Recombinant Human MIP-1α/CCL3 | R&D Systems | 270-LD |
| Human TNF-α DuoSet ELISA Kit | R&D Systems | DY210 |
| Human IL-1β/IL-1F2 DuoSet ELISA Kit | R&D Systems | DY201 |
| Sodium Heparin Vacutainer Tubes | BD | 367874 |
| RPMI 1640 Medium | Gibco | 11875093 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| 96-well flat-bottom cell culture plates | Corning | 3596 |
| Phosphate Buffered Saline (PBS) | Gibco | 10010023 |
Experimental Procedure
-
Preparation of Reagents:
-
Reconstitute recombinant human MIP-1α in sterile PBS to a stock concentration of 10 µg/mL. Aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute in RPMI 1640 medium to create a series of working concentrations (e.g., for a 10-point dose-response curve). The final DMSO concentration in the assay should be kept below 0.1%.
-
-
Blood Collection and Handling:
-
Collect whole blood from healthy human donors into sodium heparin-containing vacutainer tubes.[5]
-
Gently invert the tubes several times to ensure proper mixing with the anticoagulant.
-
The assay should be initiated as soon as possible, ideally within 2 hours of blood collection.
-
-
Assay Setup:
-
In a 96-well flat-bottom plate, add 10 µL of the diluted this compound compound or vehicle control (RPMI 1640 with the same final DMSO concentration) to the appropriate wells.
-
Add 180 µL of whole blood to each well.
-
Mix gently by pipetting up and down and pre-incubate the plate for 30 minutes at 37°C in a humidified incubator with 5% CO2.
-
-
Stimulation:
-
Prepare a working solution of MIP-1α in RPMI 1640 medium. A final concentration in the range of 1-10 ng/mL is recommended for stimulation.[6]
-
Add 10 µL of the MIP-1α working solution to the wells. For unstimulated controls, add 10 µL of RPMI 1640 medium.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may need to be determined empirically.
-
-
Plasma Collection:
-
After incubation, centrifuge the 96-well plate at 1,500 x g for 10 minutes at room temperature to pellet the cellular components.
-
Carefully collect 100 µL of the plasma supernatant from each well without disturbing the cell pellet.
-
Samples can be analyzed immediately or stored at -80°C for later analysis.
-
-
Cytokine Quantification:
-
Quantify the concentrations of TNF-α and IL-1β in the collected plasma samples using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Presentation and Analysis
The inhibitory effect of this compound is determined by measuring the reduction in MIP-1α-induced cytokine production.
Example Data Table: Inhibition of TNF-α Release
| This compound Conc. (nM) | TNF-α (pg/mL) - Replicate 1 | TNF-α (pg/mL) - Replicate 2 | Mean TNF-α (pg/mL) | % Inhibition |
| 0 (Vehicle) | 1250 | 1280 | 1265 | 0 |
| 0.1 | 1180 | 1210 | 1195 | 5.5 |
| 1 | 950 | 980 | 965 | 23.7 |
| 10 | 550 | 570 | 560 | 55.7 |
| 100 | 150 | 160 | 155 | 87.7 |
| 1000 | 50 | 55 | 52.5 | 95.8 |
| Unstimulated | 45 | 50 | 47.5 | - |
Calculation of % Inhibition:
% Inhibition = [ 1 - ( (Mean Cytokine)Compound - (Mean Cytokine)Unstimulated ) / ( (Mean Cytokine)Vehicle - (Mean Cytokine)Unstimulated ) ] * 100
IC50 Determination:
The half-maximal inhibitory concentration (IC50) can be calculated by plotting the % inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
Conclusion
This whole blood assay provides a robust and physiologically relevant method for characterizing the pharmacological activity of CCR1 antagonists like this compound. By measuring the inhibition of MIP-1α-induced cytokine release, researchers can effectively quantify the potency of such compounds in a complex biological matrix that closely mimics the in vivo environment. This protocol can be adapted for screening and profiling other CCR1 inhibitors in drug discovery and development programs.
References
- 1. CCR1 – An Emerging Target for Immune Regulation & Drug Development-DIMA BIOTECH [dimabio.com]
- 2. CCL3 (MIP-1alpha) - Cytokine assay panel for immune profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Macrophage Inflammatory Protein-1 Alpha (MIP-1 alpha)/CCL3: As a Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. m.youtube.com [m.youtube.com]
- 6. immunotools.de [immunotools.de]
Application Notes and Protocols for the Use of BI 639667 in Primary Human Monocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 639667 is a potent and selective antagonist of the human C-C chemokine receptor 1 (CCR1). CCR1 is a key G protein-coupled receptor expressed on various immune cells, including monocytes, macrophages, T-lymphocytes, and neutrophils.[1][2] It plays a crucial role in mediating leukocyte trafficking to sites of inflammation by binding to chemokines such as CCL3 (MIP-1α) and CCL5 (RANTES). By blocking the interaction between these chemokines and CCR1, this compound effectively inhibits the chemotaxis of pro-inflammatory cells, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases.[1][2]
These application notes provide detailed protocols for utilizing this compound in primary human monocyte cultures to assess its inhibitory effects on monocyte migration and its potential impact on cytokine production.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value (nM) |
| CCR1 Binding Affinity | IC50 | 5.4 |
| CCR1 Cellular Potency (Chemotaxis) | IC50 | 2.4 |
| Calcium Flux Assay | IC50 | 1.8 |
| Whole Blood Potency (Receptor Internalization) | IC50 | 9 |
This data is based on publicly available information and may vary based on experimental conditions.[1][3]
Table 2: Expected Inhibition of Primary Human Monocyte Chemotaxis by this compound
| This compound Concentration (nM) | Chemoattractant (CCL3, 10 ng/mL) | Migrated Monocytes (Normalized %) | Standard Deviation |
| 0 (Vehicle Control) | + | 100 | ± 8.5 |
| 0.1 | + | 85 | ± 7.2 |
| 1 | + | 55 | ± 6.1 |
| 10 | + | 15 | ± 3.4 |
| 100 | + | 5 | ± 1.8 |
| 1000 | + | <1 | ± 0.5 |
| 0 (No Chemoattractant) | - | 2 | ± 0.8 |
This table presents hypothetical data illustrating the expected dose-dependent inhibition of CCL3-induced monocyte migration by this compound.
Table 3: Hypothetical Effect of this compound on Cytokine Production by LPS-Stimulated Primary Human Monocytes
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Untreated Control | < 15 | < 10 | < 20 |
| LPS (100 ng/mL) | 1250 ± 150 | 850 ± 100 | 200 ± 30 |
| LPS + this compound (100 nM) | 1180 ± 130 | 820 ± 90 | 190 ± 25 |
This table shows hypothetical data suggesting that this compound, as a CCR1 antagonist, is not expected to directly and significantly alter LPS-induced pro-inflammatory cytokine production, as this process is primarily mediated by Toll-like receptors.
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Isolation of Primary Human Monocytes from Peripheral Blood
This protocol describes the isolation of untouched primary human monocytes from peripheral blood mononuclear cells (PBMCs) using negative selection.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Human monocyte isolation kit (negative selection, e.g., from Miltenyi Biotec or Stemcell Technologies)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
-
Magnetic separator
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper plasma layer and carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet and count the cells.
-
Isolate monocytes from the PBMC suspension using a negative selection kit according to the manufacturer's instructions.[4] This typically involves labeling non-monocytes with an antibody cocktail and magnetic beads, followed by removal of these labeled cells using a magnet.
-
Collect the untouched monocyte fraction.
-
Assess purity by flow cytometry using anti-CD14 antibodies. Purity should be >90%.
-
Resuspend the purified monocytes in complete culture medium (RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin) for downstream applications.
Protocol 2: Monocyte Chemotaxis Assay (Transwell System)
This protocol outlines a transwell migration assay to quantify the inhibitory effect of this compound on chemokine-induced monocyte migration.
Materials:
-
Purified primary human monocytes
-
This compound (dissolved in DMSO, with a final DMSO concentration ≤0.1% in the assay)
-
Recombinant human CCL3 (MIP-1α) or CCL5 (RANTES)
-
Chemotaxis assay medium (e.g., RPMI-1640 + 0.5% BSA)
-
24-well transwell plates (5 µm pore size)
-
Hemocytometer or automated cell counter
-
Calcein-AM or other cell viability dye
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute in chemotaxis assay medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Resuspend purified monocytes in chemotaxis assay medium at a concentration of 1 x 10⁶ cells/mL.
-
In separate tubes, pre-incubate the monocyte suspension with different concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.
-
Prepare the chemoattractant solution by diluting CCL3 or CCL5 in chemotaxis assay medium to a final concentration of 10 ng/mL.
-
Add 600 µL of the chemoattractant solution to the lower wells of the 24-well transwell plate. For a negative control, add 600 µL of medium without chemoattractant.
-
Add 100 µL of the pre-incubated monocyte suspension (1 x 10⁵ cells) to the upper chamber of the transwell inserts.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 90 minutes to 3 hours.[5]
-
After incubation, carefully remove the inserts. To quantify migrated cells, either:
-
Count the cells in the lower chamber directly using a hemocytometer.
-
Alternatively, label the initial cell population with Calcein-AM before the assay and measure the fluorescence of the migrated cells in the lower chamber using a plate reader.
-
-
Calculate the percentage of migration relative to the vehicle-treated control (stimulated with chemoattractant).
Protocol 3: Analysis of Cytokine Production
This protocol describes the stimulation of monocytes and subsequent measurement of cytokine levels in the culture supernatant by ELISA.
Materials:
-
Purified primary human monocytes
-
Complete culture medium (RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS)
-
This compound
-
24-well cell culture plates
-
ELISA kits for human TNF-α, IL-6, and IL-10
-
Microplate reader
Procedure:
-
Seed purified monocytes in a 24-well plate at a density of 5 x 10⁵ cells/well in 500 µL of complete culture medium. Allow cells to adhere for 1-2 hours.
-
Pre-treat the cells with this compound (e.g., 100 nM) or vehicle control for 30 minutes.
-
Stimulate the monocytes by adding LPS to a final concentration of 100 ng/mL. Include an unstimulated control group.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells.
-
Carefully collect the culture supernatants and store them at -80°C until analysis.
-
Quantify the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[6][7]
Conclusion
These protocols provide a framework for investigating the effects of the CCR1 antagonist this compound on primary human monocyte function. The primary application is to confirm its inhibitory effect on monocyte chemotaxis. Based on its mechanism of action, this compound is not expected to directly interfere with TLR-mediated cytokine production but can be a valuable tool to study the role of CCR1 signaling in inflammatory responses in vitro. Researchers should optimize assay conditions, such as incubation times and chemoattractant concentrations, for their specific experimental setup.
References
- 1. research.monash.edu [research.monash.edu]
- 2. A protocol for rapid monocyte isolation and generation of singular human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reprocell.com [reprocell.com]
- 4. Isolation of Untouched Human Monocytes Cells by Depletion of Non-Monocytes Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Analysis of IL-6, IL-1β and TNF-α production in monocytes isolated from multiple sclerosis patients treated with disease modifying drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI 639667 in Signaling Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 639667 is a potent and selective small molecule antagonist of the human C-C chemokine receptor type 1 (CCR1). CCR1, a G protein-coupled receptor (GPCR), plays a crucial role in the inflammatory response by mediating the chemotaxis of various immune cells, including monocytes and macrophages, to sites of inflammation. The interaction of CCR1 with its chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), triggers a cascade of intracellular signaling events. Understanding the modulation of these pathways by antagonists like this compound is vital for elucidating the mechanisms of inflammation and for the development of novel anti-inflammatory therapeutics.
These application notes provide detailed protocols for utilizing this compound to study its effects on CCR1-mediated signaling pathways in cell-based assays. The protocols cover key functional readouts, including calcium mobilization, chemotaxis, and the activation of downstream kinases such as ERK1/2 and the transcription factor NF-κB.
Data Presentation
The inhibitory activity of this compound has been characterized in various in vitro assays. The following table summarizes the key quantitative data for this compound.
| Assay Type | Parameter | This compound Value (nM) | Negative Control (BI-9307) |
| Radioligand Binding | IC50 | 5.4 | >10,000 |
| Calcium (Ca2+) Flux | IC50 | 1.8 | >10,000 |
| Chemotaxis | IC50 | 2.4 | >10,000 |
| Receptor Internalization (Whole Blood) | IC50 | 9 | Not Determined |
Signaling Pathways and Experimental Workflow
CCR1 Signaling Pathway
CCR1 activation initiates a complex network of intracellular signaling. As a GPCR, it primarily couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, CCR1 can couple to other G proteins, such as Gα14/16, activating Phospholipase C (PLC). PLC activation results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), respectively. These initial events trigger downstream cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), and the activation of the NF-κB signaling pathway, which results in the translocation of NF-κB transcription factors to the nucleus to regulate gene expression.
Experimental Workflow
A typical workflow for analyzing the effect of this compound on CCR1 signaling involves several key steps, from cell culture to data analysis. The choice of assay will depend on the specific aspect of the signaling pathway under investigation.
Experimental Protocols
Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium flux in response to CCR1 activation and its inhibition by this compound using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
CCR1-expressing cells (e.g., THP-1 or HEK293 cells stably expressing human CCR1)
-
Cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound and BI-9307 (negative control)
-
CCR1 agonist (e.g., human CCL3/MIP-1α)
-
Fluo-4 AM calcium indicator
-
Probenecid
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Seeding:
-
The day before the assay, seed CCR1-expressing cells into a 96-well black, clear-bottom plate at a density of 40,000-80,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing 2.5 mM probenecid.
-
Aspirate the culture medium from the cell plate and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation and Pre-incubation:
-
Prepare serial dilutions of this compound and the negative control BI-9307 in HBSS with 20 mM HEPES. A typical concentration range would be from 0.1 nM to 1 µM.
-
After the dye loading incubation, wash the cells twice with HBSS.
-
Add 50 µL of the diluted compounds to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Prepare the CCR1 agonist (e.g., CCL3) at a concentration that elicits a submaximal response (EC₈₀), typically around 10-100 nM.
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence for 10-20 seconds.
-
Automatically inject 50 µL of the agonist solution into each well and continue recording the fluorescence signal for at least 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the intracellular calcium concentration.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the agonist-only control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Chemotaxis Assay
This protocol outlines a method to assess the ability of this compound to inhibit the migration of CCR1-expressing cells towards a chemokine gradient using a Transwell system.
Materials:
-
CCR1-expressing cells (e.g., THP-1)
-
Cell culture medium (RPMI-1640)
-
This compound and BI-9307
-
CCR1 agonist (e.g., human CCL3)
-
Transwell inserts with 5 µm pore size for 24-well plates
-
Bovine Serum Albumin (BSA)
-
Calcein AM
Protocol:
-
Cell Preparation:
-
Culture THP-1 cells to a density of 0.5-1 x 10⁶ cells/mL.
-
On the day of the assay, harvest the cells and resuspend them in serum-free RPMI-1640 containing 0.5% BSA at a concentration of 1 x 10⁷ cells/mL.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound and BI-9307 in the cell suspension.
-
Incubate the cells with the compounds for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add 600 µL of serum-free medium containing the CCR1 agonist (e.g., 10 nM CCL3) to the lower chambers of a 24-well plate. For negative controls, add medium without agonist.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
-
Quantification of Migrated Cells:
-
Carefully remove the inserts from the plate.
-
To quantify the migrated cells in the lower chamber, add Calcein AM to a final concentration of 2 µM and incubate for 30 minutes at 37°C.
-
Measure the fluorescence in the lower chamber using a fluorescence plate reader (Excitation/Emission ~485/520 nm).
-
Alternatively, migrated cells can be directly counted using a hemocytometer or flow cytometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cell migration for each concentration of this compound compared to the agonist-only control.
-
Determine the IC50 value from the dose-response curve.
-
Western Blot for ERK1/2 Phosphorylation
This protocol describes how to assess the effect of this compound on CCR1-mediated phosphorylation of ERK1/2.
Materials:
-
CCR1-expressing cells (e.g., HEK293-CCR1 or THP-1)
-
Cell culture medium
-
This compound and BI-9307
-
CCR1 agonist (e.g., CCL3)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Serum Starvation:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium prior to the experiment to reduce basal ERK phosphorylation.
-
-
Compound Treatment and Stimulation:
-
Pre-incubate the cells with various concentrations of this compound or BI-9307 for 30 minutes.
-
Stimulate the cells with a CCR1 agonist (e.g., 100 nM CCL3) for 5-10 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in 100 µL of ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK to total-ERK for each condition.
-
Determine the concentration-dependent inhibition of ERK phosphorylation by this compound.
-
NF-κB Reporter Assay
This protocol utilizes a luciferase reporter gene under the control of NF-κB response elements to measure the inhibition of CCR1-mediated NF-κB activation by this compound.
Materials:
-
HEK293 cells stably co-expressing human CCR1 and an NF-κB-luciferase reporter construct
-
Cell culture medium
-
This compound and BI-9307
-
CCR1 agonist (e.g., CCL3)
-
Luciferase assay reagent
-
White, opaque 96-well cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed the reporter cells in a white, opaque 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound and BI-9307.
-
Add the compounds to the cells and incubate for 1 hour at 37°C.
-
-
Agonist Stimulation:
-
Add the CCR1 agonist (e.g., 100 nM CCL3) to the wells.
-
Incubate the plate for 6 hours at 37°C to allow for reporter gene expression.
-
-
Luminescence Measurement:
-
Allow the plate to cool to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound relative to the agonist-only control.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate the effects of the CCR1 antagonist this compound on key cellular signaling pathways. By employing these methodologies, scientists can further elucidate the role of CCR1 in inflammatory processes and advance the development of targeted therapies. The use of the provided negative control, BI-9307, is highly recommended to ensure the specificity of the observed effects.
Determining the IC50 of the CCR1 Antagonist BI 639667 in a Functional Assay
Application Note and Protocol
Introduction
BI 639667 is a potent and selective antagonist of the human C-C chemokine receptor type 1 (CCR1). CCR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the migration of various immune cells, including monocytes, macrophages, and T-lymphocytes, to sites of inflammation.[1][2][3] The receptor is activated by several chemokines, most notably Macrophage Inflammatory Protein-1α (MIP-1α or CCL3) and Regulated on Activation, Normal T cell Expressed and Secreted (RANTES or CCL5).[2][3] By blocking the interaction between these chemokines and CCR1, this compound can inhibit the downstream signaling cascades that lead to chemotaxis and inflammation. This makes CCR1 an attractive therapeutic target for a variety of inflammatory and autoimmune diseases.[3]
Determining the half-maximal inhibitory concentration (IC50) is a key metric in pharmacology for quantifying the potency of a drug in inhibiting a specific biological function.[4] This application note provides a detailed protocol for determining the IC50 of this compound using an in vitro functional assay, specifically a calcium mobilization assay, which measures a key event in the CCR1 signaling pathway.
CCR1 Signaling Pathway
Upon binding of its chemokine ligands, such as CCL3 or CCL5, CCR1 undergoes a conformational change, leading to the activation of intracellular heterotrimeric G proteins, primarily of the Gαi subtype.[5] Activation of Gαi leads to the dissociation of the Gβγ subunits, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration. This calcium flux is a critical second messenger that initiates downstream signaling events culminating in cellular responses such as chemotaxis and inflammation.
Experimental Protocol: Calcium Mobilization Assay
This protocol describes the use of a fluorescence-based calcium mobilization assay to determine the IC50 of this compound. The assay measures the ability of the compound to inhibit the increase in intracellular calcium induced by a CCR1 agonist (e.g., MIP-1α/CCL3) in a cell line expressing human CCR1.
Materials and Reagents:
-
Cell Line: THP-1 (human monocytic cell line endogenously expressing CCR1) or HEK293 cells stably transfected with human CCR1.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
CCR1 Agonist: Recombinant human MIP-1α (CCL3).
-
Calcium Assay Kit: Fluo-4 Direct™ Calcium Assay Kit or equivalent.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid: (if required by the assay kit to prevent dye leakage).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with kinetic reading capabilities and liquid handling.
Protocol:
-
Cell Culture and Plating:
-
Culture the CCR1-expressing cells according to standard protocols.
-
On the day before the assay, harvest the cells and seed them into the black, clear-bottom microplates at an optimized density to achieve a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. It is recommended to prepare a 10-point dilution series, for example, from 10 µM to 0.1 nM, plus a vehicle control (DMSO in assay buffer).
-
-
Dye Loading:
-
On the day of the assay, remove the cell culture medium from the plates.
-
Prepare the calcium-sensitive fluorescent dye solution according to the manufacturer's instructions, including probenecid if necessary.
-
Add the dye solution to each well and incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Compound Incubation:
-
After dye loading, add the serially diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 15-30 minutes) to allow the compound to bind to the receptor.
-
-
Agonist Stimulation and Fluorescence Reading:
-
Prepare the CCR1 agonist (MIP-1α) solution in assay buffer at a concentration that elicits a submaximal response (EC80) to ensure a good assay window for inhibition.
-
Place the microplate into the fluorescence plate reader.
-
Set the instrument to record the fluorescence signal over time (kinetic read).
-
Establish a baseline fluorescence reading for a few seconds.
-
Using the instrument's liquid handler, add the MIP-1α solution to all wells simultaneously.
-
Continue to record the fluorescence signal for a period sufficient to capture the peak calcium response (e.g., 60-120 seconds).
-
Experimental Workflow
The following diagram illustrates the key steps in the calcium mobilization assay workflow.
Data Presentation and Analysis
The data from the fluorescence plate reader should be processed to determine the peak fluorescence response for each well. The percentage of inhibition for each concentration of this compound is then calculated using the following formula:
% Inhibition = 100 x [1 - (Signalcompound - Signalmin) / (Signalmax - Signalmin)]
Where:
-
Signalcompound is the fluorescence signal in the presence of this compound and the agonist.
-
Signalmin is the fluorescence signal of the negative control (no agonist).
-
Signalmax is the fluorescence signal of the positive control (agonist with vehicle).
The calculated percent inhibition values are then plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.
Example Data Table:
| This compound Conc. (nM) | Log [this compound] (M) | Peak Fluorescence (RFU) | % Inhibition |
| 0 (Vehicle) | - | 50000 | 0 |
| 0.1 | -10 | 48000 | 4.4 |
| 1 | -9 | 42000 | 17.8 |
| 10 | -8 | 27000 | 51.1 |
| 100 | -7 | 10000 | 88.9 |
| 1000 | -6 | 6000 | 97.8 |
| 10000 | -5 | 5500 | 98.9 |
| No Agonist | - | 5000 | 100 |
Note: The data presented in this table is for illustrative purposes only.
By following this protocol, researchers can reliably determine the in vitro potency of this compound and other CCR1 antagonists in a functional cellular context. This information is critical for the characterization and development of new therapeutic agents targeting the CCR1 pathway.
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 2. CCR1 - Wikipedia [en.wikipedia.org]
- 3. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BI 639667 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potent and selective CCR1 antagonist, BI 639667, and its application in high-throughput screening (HTS) campaigns for the discovery of novel modulators of the C-C chemokine receptor type 1 (CCR1).
Introduction
This compound is a high-affinity, selective antagonist of the human CCR1 receptor, a key G-protein coupled receptor (GPCR) involved in the inflammatory response. CCR1 is expressed on various immune cells, including monocytes, macrophages, and T-lymphocytes.[1][2] Its activation by chemokines such as MIP-1α (CCL3), RANTES (CCL5), and MCP-3 (CCL7) triggers a signaling cascade that leads to chemotaxis, the directed migration of these cells to sites of inflammation.[1][2] By blocking the interaction of these chemokines with CCR1, this compound effectively inhibits the influx of pro-inflammatory cells, highlighting its therapeutic potential in autoimmune diseases and other inflammatory conditions.[1][2] The favorable physicochemical and pharmacokinetic properties of this compound make it an excellent tool compound for in vitro studies and a valuable reference for HTS campaigns aimed at identifying new CCR1 inhibitors.[1][2]
This compound Compound Profile
A summary of the key in vitro properties of this compound is presented below.
| Parameter | Assay Type | Value | Reference |
| IC50 | Calcium (Ca2+) Flux Assay | 1.8 nM | [3][4] |
| IC50 | CCR1 Molecular Potency (Ca2+ flux) | 24 nM | [5] |
| Binding Affinity (IC50) | Scintillation Proximity Assay | 5.4 nM | [5] |
| Recommended Cellular Concentration | 100 nM | [5] |
CCR1 Signaling Pathway
The binding of chemokine ligands to the CCR1 receptor initiates a signaling cascade that is central to the chemotactic response of immune cells. The diagram below illustrates the key events in this pathway.
Caption: CCR1 signaling cascade leading to chemotaxis.
High-Throughput Screening Workflow
A typical HTS campaign to identify novel CCR1 antagonists involves several stages, from initial assay development to hit confirmation and characterization. The following diagram outlines a standard workflow.
References
Application Notes and Protocols for Assessing BI 639667 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI 639667 is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1).[1][2] CCR1 is a G protein-coupled receptor expressed on various immune cells, including monocytes, macrophages, T-lymphocytes, and neutrophils.[1][2] This receptor plays a crucial role in mediating the trafficking of these cells to sites of inflammation. The binding of chemokines such as MIP-1α (CCL3), MCP-3 (CCL7), and RANTES (CCL5) to CCR1 initiates a signaling cascade that leads to chemotaxis, the directed migration of cells.[2] By blocking this interaction, this compound inhibits the influx of pro-inflammatory cells, which is a key process in many inflammatory and autoimmune diseases.[1] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound.
Data Presentation
The in vitro efficacy of this compound has been quantified using several key assays. The half-maximal inhibitory concentrations (IC50) from these assays are summarized below.
| Assay Type | Ligand/Stimulus | Cell Type/System | IC50 (nM) | Reference |
| Calcium Flux Assay | Not Specified | Not Specified | 1.8 | [3] |
| Chemotaxis Assay | Not Specified | Cellular | 2.4 | [2] |
| Receptor Binding (SPA) | Not Specified | Not Specified | 5.4 | [2] |
| Receptor Internalization | Not Specified | Whole Blood | 9 | [2] |
Mandatory Visualization
Experimental Protocols
Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This assay quantitatively measures the inhibition of cell migration towards a chemoattractant.
a. Materials:
-
Cells: Human monocytic cell line (e.g., THP-1) or freshly isolated primary human monocytes.[4][5]
-
Media: RPMI 1640 supplemented with 0.5% Bovine Serum Albumin (BSA).
-
Chemoattractant: Recombinant human CCL3 (MIP-1α) or other CCR1 ligands.
-
Test Compound: this compound.
-
Apparatus: 96-well chemotaxis chamber (Boyden chamber) with 5 µm pore size polycarbonate membrane inserts.[5]
-
Detection: Calcein-AM fluorescent dye or similar for cell labeling.[4]
b. Protocol:
-
Cell Preparation: Culture THP-1 cells or isolate primary monocytes. Prior to the assay, starve the cells in serum-free media for 18-24 hours.[6]
-
Harvest and resuspend the cells in serum-free media at a concentration of 1 x 10^6 cells/mL.[6]
-
Pre-incubate the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 30 minutes at 37°C.
-
Assay Setup:
-
To the lower wells of the chemotaxis plate, add 200 µL of serum-free media containing the chemoattractant (e.g., 10 nM CCL3).[5] Include wells with media alone as a negative control.
-
Place the 5 µm pore size insert into each well.
-
Add 60 µL of the pre-treated cell suspension (approximately 60,000 cells) to the upper chamber of each insert.[7]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2 to 4 hours to allow for cell migration.[5]
-
Quantification:
-
Carefully remove the inserts from the wells.
-
Remove non-migrated cells from the top side of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane (e.g., with a Diff-Quik stain).
-
Count the number of migrated cells in several fields of view using a light microscope.
-
Alternatively, for a fluorescence-based readout, pre-label cells with Calcein-AM before the assay. After incubation, measure the fluorescence of the migrated cells in the bottom chamber using a plate reader.[4][6]
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound and fitting to a four-parameter logistic curve.
Calcium Flux Assay
This assay measures the ability of this compound to block the transient increase in intracellular calcium concentration induced by a CCR1 agonist.
a. Materials:
-
Cells: A cell line stably expressing human CCR1 (e.g., CHO-K1 or HEK293 cells).[8]
-
Assay Buffer: Hank's Buffered Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Agonist: Recombinant human CCL3 (MIP-1α).
-
Test Compound: this compound.
-
Instrumentation: A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
b. Protocol:
-
Cell Preparation: Plate the CCR1-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Aspirate the culture medium from the wells.
-
Add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer) to each well.
-
Incubate the plate for 1 hour at 37°C to allow for dye loading.
-
-
Compound Addition:
-
Wash the cells gently with assay buffer to remove excess dye.
-
Add assay buffer containing various concentrations of this compound or vehicle control to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement:
-
Place the plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the instrument's injector to add a pre-determined concentration of the CCR1 agonist (e.g., CCL3) to all wells simultaneously.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis: The agonist-induced calcium flux is measured as the peak fluorescence intensity minus the baseline fluorescence. Calculate the percentage inhibition of the calcium flux for each concentration of this compound. Determine the IC50 value as described for the chemotaxis assay.
Receptor Binding Assay
This assay measures the affinity of this compound for the CCR1 receptor by assessing its ability to compete with a labeled ligand.
a. Materials:
-
Receptor Source: Membranes prepared from a cell line overexpressing human CCR1.[8]
-
Radioligand: [125I]-labeled CCL3 (MIP-1α) or another high-affinity CCR1 ligand.[8]
-
Test Compound: this compound.
-
Assay Buffer: 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.
-
Detection System: Scintillation counter and appropriate scintillation cocktail or a Scintillation Proximity Assay (SPA) system with suitable beads.
b. Protocol (Competitive Binding):
-
Assay Setup: In a 96-well plate, combine:
-
A fixed amount of CCR1-expressing cell membranes.
-
A fixed concentration of the radioligand (typically at or below its Kd value).[9]
-
Varying concentrations of unlabeled this compound (competitor).
-
Assay buffer to reach the final reaction volume.
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled CCR1 ligand).
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand. This is typically done by rapid filtration through a glass fiber filter mat, which traps the cell membranes.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of specific binding at each concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. abcam.com [abcam.com]
- 7. sartorius.com [sartorius.com]
- 8. A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Troubleshooting & Optimization
troubleshooting BI 639667 solubility issues in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CCR1 antagonist, BI-639667. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is BI-639667 and what is its primary solvent?
A1: BI-639667 is a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1). Due to its hydrophobic nature, BI-639667 has low aqueous solubility and is most effectively dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments.
Q2: I observed a precipitate after adding my BI-639667 DMSO stock to my cell culture medium. What is the cause?
A2: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment like cell culture media, where its solubility is significantly lower.[1] The rapid change in solvent polarity causes the compound to precipitate.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between cell lines. However, a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines.[2] It is crucial to always include a vehicle control in your experiments (media with the same final concentration of DMSO but without BI-639667) to account for any potential effects of the solvent itself.
Q4: How can I improve the solubility of BI-639667 in my culture medium?
A4: Several strategies can be employed:
-
Optimize Final Concentration: Ensure the final concentration of BI-639667 does not exceed its solubility limit in the specific culture medium.
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform one or more intermediate dilution steps in pre-warmed media.[1]
-
Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C, as temperature can affect solubility.[1]
-
Proper Mixing: Add the BI-639667 stock solution dropwise to the media while gently swirling or vortexing to ensure rapid and even dispersion.[3]
-
Presence of Serum: Fetal Bovine Serum (FBS) contains proteins like albumin that can help to solubilize hydrophobic compounds. If your experimental design allows, including serum in the media can improve the solubility of BI-639667.
Troubleshooting Guide: Solubility Issues with BI-639667
This guide addresses the common problem of BI-639667 precipitation in cell culture media.
Issue: Immediate Precipitation Upon Addition to Culture Media
-
Potential Cause 1: High Final Concentration. The desired final concentration of BI-639667 exceeds its aqueous solubility limit.
-
Solution: Decrease the final working concentration of BI-639667. It is recommended to perform a solubility test to determine the maximum soluble concentration in your specific media and conditions (see Experimental Protocols).
-
-
Potential Cause 2: Rapid Dilution Shock. Adding a concentrated DMSO stock directly into a large volume of aqueous media causes a rapid solvent exchange, leading to precipitation.
-
Solution: Employ a serial dilution method. Prepare an intermediate dilution of your DMSO stock in a small volume of pre-warmed (37°C) culture media before adding it to the final culture volume.[1]
-
-
Potential Cause 3: Cold Media. Adding the compound to cold media can decrease its solubility.
-
Solution: Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[1]
-
Issue: Precipitation Observed Over Time in Culture
-
Potential Cause 1: Media Evaporation. In long-term experiments, evaporation from the culture vessel can increase the concentration of all components, including BI-639667, pushing it beyond its solubility limit.
-
Solution: Ensure proper humidification of your incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing the plates with gas-permeable membranes.[1]
-
-
Potential Cause 2: Temperature Fluctuations. Frequent removal of culture vessels from the stable incubator environment can cause temperature cycling, which may affect the solubility of the compound.
-
Solution: Minimize the time your culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated environmental chamber.[1]
-
Quantitative Data Summary
| Parameter | Solvent/Medium | Value | Reference |
| Aqueous Solubility | pH 6.8 Buffer | 8 µg/mL | N/A |
| Recommended Solvent | N/A | DMSO | N/A |
| Typical Final DMSO Concentration in Media | Cell Culture Media | ≤ 0.5% | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM BI-639667 Stock Solution in DMSO
-
Weighing: Accurately weigh out a precise amount of BI-639667 powder (Molecular Weight: 451.48 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.51 mg.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the BI-639667 powder.
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes. If complete dissolution is not achieved, brief sonication in a water bath sonicator (5-10 minutes) or gentle warming to 37°C can be applied.[3] Visually inspect to ensure the solution is clear and free of particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration of BI-639667 in Cell Culture Medium
-
Prepare a Serial Dilution in DMSO: Start with your 10 mM BI-639667 stock in DMSO and prepare a 2-fold serial dilution series in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Add to Media: In a clear 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed complete cell culture medium. For example, add 2 µL of each DMSO dilution to 198 µL of media to achieve a final DMSO concentration of 1%. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under standard culture conditions (37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at several time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, the absorbance of the plate can be read at a wavelength of around 600 nm, where an increase in absorbance would indicate light scattering due to precipitation.[4]
-
Determine Maximum Soluble Concentration: The highest concentration of BI-639667 that remains clear is the maximum working soluble concentration under those specific conditions.
Visualizations
Caption: CCR1 Signaling Pathway and the inhibitory action of BI-639667.
References
Technical Support Center: Optimizing BI 639667 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BI 639667, a potent and selective CCR1 antagonist, in in vitro settings. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful optimization of this compound concentration in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule antagonist of the human C-C chemokine receptor type 1 (CCR1).[1][2] CCR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the migration of various immune cells, such as monocytes and macrophages, to sites of inflammation.[3][4][5] By binding to CCR1, this compound blocks the downstream signaling cascade initiated by its chemokine ligands (e.g., CCL3/MIP-1α and CCL5/RANTES), thereby inhibiting the chemotactic response of these immune cells.[2][6]
Q2: What are the recommended starting concentrations for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the specific cell type, assay format, and experimental endpoint. Based on available in vitro data, a starting point for concentration-response experiments is recommended to be in the low nanomolar to micromolar range. It is always advisable to perform a dose-response curve to determine the IC50 for your specific experimental conditions.[7]
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal results, it is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Immediately before use, the stock solution can be serially diluted to the desired working concentrations in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration in your assay is kept low (typically ≤ 0.1%) to prevent solvent-induced artifacts.
Q4: What are the key in vitro assays to assess the activity of this compound?
A4: The primary in vitro assays to characterize the activity of this compound are functional assays that measure the inhibition of CCR1-mediated responses. These include:
-
Chemotaxis Assays: To assess the ability of this compound to block the migration of CCR1-expressing cells towards a chemokine gradient.[8]
-
Calcium Mobilization Assays: To measure the inhibition of intracellular calcium release following CCR1 activation by its ligands.[9][10][11][12]
-
Receptor Binding Assays: To determine the binding affinity of this compound to the CCR1 receptor, often through competitive binding with a radiolabeled ligand.[8]
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound in various functional assays. These values should serve as a reference for designing your experiments.
| Assay Type | Target | Cell Line/System | IC50 (nM) |
| Calcium Flux Assay | Human CCR1 | Not specified | 1.8 |
| SPA Binding | Human CCR1 | Not specified | 5.4 |
| Chemotaxis | Human CCR1 | Not specified | 2.4 |
| Receptor Internalization | Human Whole Blood | Not specified | 9 |
Source: MedchemExpress, opnMe.com[1][2]
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay
This protocol outlines a method to evaluate the inhibitory effect of this compound on the migration of CCR1-expressing cells.
Materials:
-
CCR1-expressing cells (e.g., THP-1 human monocytic cell line)
-
This compound
-
Chemoattractant (e.g., recombinant human CCL3/MIP-1α or CCL5/RANTES)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Transwell inserts (select appropriate pore size for your cells, e.g., 5 µm for monocytes)
-
24-well plate
-
Cell viability assay reagent
Procedure:
-
Cell Preparation: Culture CCR1-expressing cells to a sufficient density. On the day of the assay, harvest the cells and resuspend them in assay medium at a predetermined optimal concentration.[13]
-
Compound Preparation: Prepare serial dilutions of this compound in assay medium.
-
Cell Treatment: Incubate the cell suspension with the different concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for a specified pre-incubation time (e.g., 30-60 minutes) at 37°C.
-
Assay Setup:
-
Add assay medium containing the chemoattractant (at its EC50 concentration) to the lower wells of the 24-well plate.
-
Include a negative control with assay medium only (no chemoattractant).
-
Place the Transwell inserts into the wells.
-
Add the pre-treated cell suspension to the top chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration optimized for your cell type (typically 2-4 hours).
-
Quantification of Migration:
-
Carefully remove the inserts.
-
Quantify the number of migrated cells in the lower chamber using a cell viability reagent or by cell counting.
-
-
Data Analysis: Normalize the results to the vehicle control and plot the data as a dose-response curve to determine the IC50 value of this compound.
Protocol 2: Calcium Mobilization Assay
This protocol describes how to measure the inhibitory effect of this compound on CCR1-mediated intracellular calcium release.
Materials:
-
CCR1-expressing cells
-
This compound
-
CCR1 agonist (e.g., CCL3 or CCL5)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom plate
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed CCR1-expressing cells into a 96-well black, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).
-
Wash the cells to remove excess dye.
-
-
Compound Addition: Add different concentrations of this compound or vehicle control to the wells and incubate for a specified time.
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the CCR1 agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (peak fluorescence - baseline fluorescence).
-
Normalize the data to the agonist-only control.
-
Plot the results as a dose-response curve to determine the IC50 of this compound.
-
Troubleshooting Guides
Issue 1: High background signal or no response in the chemotaxis assay.
-
Question: I am observing a high number of migrated cells in my negative control wells (no chemoattractant), or very few migrated cells even in the positive control. What could be the cause?
-
Answer:
-
High Background: This could be due to the cells being overly motile or the presence of unintended chemoattractants in the assay medium. Ensure your cells are properly serum-starved if necessary, and use a serum-free or low-serum assay medium.[14] The pore size of the Transwell insert might be too large, allowing passive cell passage.[13]
-
No Response: This may indicate that the chemoattractant concentration is not optimal, the cells have low CCR1 expression, or the incubation time is too short. Optimize the chemoattractant concentration to its EC50 and ensure your cells are healthy and have not been in culture for too many passages.[13][14] Verify CCR1 expression using techniques like flow cytometry or western blotting.
-
Issue 2: Inconsistent results in the calcium mobilization assay.
-
Question: My dose-response curve for this compound in the calcium assay is not consistent between experiments. What should I check?
-
Answer: Inconsistent results can stem from several factors:
-
Cell Health and Density: Ensure your cells are healthy and plated at a consistent density for each experiment. Over-confluent or unhealthy cells can show variable responses.
-
Dye Loading: Inconsistent dye loading can lead to variability. Optimize and standardize the dye loading time and temperature.
-
Agonist Concentration: Use a consistent concentration of the CCR1 agonist, ideally at its EC80, to ensure a robust and reproducible signal window for measuring inhibition.
-
Compound Stability: Ensure your this compound stock solution is properly stored and that working dilutions are made fresh for each experiment.
-
Issue 3: Discrepancy between biochemical potency (binding affinity) and cellular potency.
-
Question: The IC50 of this compound in my cell-based assay is significantly higher than its reported binding affinity. Why might this be?
-
Answer: This is a common observation and can be attributed to several factors:
-
Cell Permeability: The compound may have limited permeability across the cell membrane to reach its target.
-
Protein Binding: this compound may bind to proteins in the cell culture medium, reducing its free concentration available to interact with CCR1. Consider using a medium with lower serum content.
-
Efflux Pumps: The cells may express efflux pumps that actively remove the compound from the cytoplasm.
-
Assay Conditions: The specific conditions of the cellular assay, such as the presence of high concentrations of natural ligands, can influence the apparent potency of the antagonist.
-
Issue 4: Potential off-target effects.
-
Question: How can I be sure that the observed effects in my assay are due to the specific inhibition of CCR1 by this compound?
-
Answer: It is crucial to perform control experiments to validate the on-target activity of this compound.[15]
-
Use a Structurally Unrelated CCR1 Antagonist: Compare the effects of this compound with another known CCR1 antagonist that has a different chemical structure. A similar phenotype would support on-target activity.[15]
-
Use a Negative Control Cell Line: Test this compound on a cell line that does not express CCR1. The absence of an effect would indicate specificity for CCR1.
-
Genetic Knockdown/Knockout: The most rigorous validation involves comparing the phenotype induced by this compound with that observed upon genetic knockdown (e.g., using siRNA) or knockout (e.g., using CRISPR) of the CCR1 gene.[15]
-
Visualizations
Caption: Simplified CCR1 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. karger.com [karger.com]
- 4. CCR1 – An Emerging Target for Immune Regulation & Drug Development-DIMA BIOTECH [dimabio.com]
- 5. CCR1 chemokine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. resources.biomol.com [resources.biomol.com]
- 8. benchchem.com [benchchem.com]
- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 12. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. corning.com [corning.com]
- 14. yeasenbio.com [yeasenbio.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Limited Rodent Cross-Reactivity of BI 639667 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of limited rodent cross-reactivity of BI 639667, a potent and selective antagonist of the human C-C chemokine receptor 1 (CCR1).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to study in standard rodent models?
A1: this compound is a small molecule antagonist of the human chemokine receptor CCR1, which plays a crucial role in the chemotaxis of pro-inflammatory cells like monocytes and macrophages.[1][2] The primary challenge in conducting in vivo studies with this compound in standard rodent models is its limited cross-reactivity with the rodent CCR1 ortholog. This means the compound does not bind to or inhibit the function of mouse or rat CCR1 with the same high potency as it does with human CCR1. The amino acid sequence identity between human and mouse CCR1 is approximately 80%, which can lead to significant differences in the binding pocket of the receptor.[3]
Q2: What are the primary strategies to overcome the limited rodent cross-reactivity of this compound for in vivo studies?
A2: There are two main approaches to enable in vivo efficacy and safety testing of human-specific biologics and small molecules like this compound in a rodent model system:
-
Humanized Mouse Models: These are immunodeficient mice engrafted with human cells or tissues, creating a model with a functional human immune system. This allows for the direct testing of this compound on human cells in an in vivo environment.
-
Surrogate Molecule Approach: This involves developing a "surrogate" molecule that is functionally equivalent to this compound but is potent against the rodent CCR1. This surrogate can then be used for preclinical pharmacology and toxicology studies in conventional rodent models.[4]
Q3: Which type of humanized mouse model is best suited for studying the effects of this compound?
A3: The choice of humanized mouse model depends on the specific research question and the desired duration of the study.
-
Hematopoietic Stem Cell (HSC) Engrafted Mice: These models are generated by transplanting human CD34+ HSCs into immunodeficient mice. They develop a multi-lineage human immune system, including myeloid cells which are key targets of CCR1 signaling, and are suitable for long-term studies.[5][6]
-
Peripheral Blood Mononuclear Cell (PBMC) Engrafted Mice: These models are created by injecting adult human PBMCs into immunodeficient mice. They provide a rapid engraftment of mature human T cells and are ideal for short-term studies.[7][8][9][10][11] Given that this compound targets monocyte and macrophage chemotaxis, an HSC-engrafted model would likely be more comprehensive for studying its full range of effects on the human innate immune system.
Q4: What are the key considerations when developing a surrogate molecule for this compound?
A4: A successful surrogate molecule should mimic the pharmacological and toxicological properties of this compound as closely as possible. Key considerations include:
-
Target Binding Affinity and Selectivity: The surrogate should bind to rodent CCR1 with a similar high affinity and selectivity as this compound binds to human CCR1.
-
Mechanism of Action: The surrogate should antagonize rodent CCR1 through the same mechanism as this compound.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The PK/PD properties of the surrogate in rodents should be well-characterized to enable meaningful interpretation of efficacy and safety data.[12][13]
Troubleshooting Guides
Humanized Mouse Models
Issue: Low engraftment of human immune cells in HSC-humanized mice.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Irradiation Dose | Ensure the irradiation dose is sufficient to create a niche for human HSCs without causing excessive toxicity. A dose of 1 Gy is commonly used for newborn pups. |
| Poor Quality of HSCs | Use high-viability, purified CD34+ HSCs. Ensure proper handling and storage of cells before transplantation. |
| Incorrect Injection Technique | For newborn pups, intrahepatic injection is recommended. For adult mice, intravenous injection is standard. Ensure the correct volume and cell concentration are used.[8] |
| Inappropriate Mouse Strain | Use highly immunodeficient strains such as NOD-scid IL2rγ-null (NSG) mice, which are known to support robust human cell engraftment. |
Issue: Onset of Graft-versus-Host Disease (GvHD) in PBMC-humanized mice limits the experimental window.
Possible Causes & Solutions:
| Cause | Solution |
| Engraftment of Mature T-cells | GvHD is an expected outcome in PBMC models. Plan experiments for a short-term window (typically 3-4 weeks post-engraftment).[8] |
| High Number of Injected PBMCs | Optimize the number of injected PBMCs. A typical range is 2-10 x 10^6 cells per mouse.[9] |
| Mouse Strain Susceptibility | Consider using next-generation NOG mice, such as those with a knockout of the beta-2 microglobulin (B2m) gene, which can delay the onset of GvHD.[7] |
Surrogate Molecule Approach
Issue: The developed surrogate molecule shows poor in vivo efficacy despite good in vitro potency.
Possible Causes & Solutions:
| Cause | Solution |
| Unfavorable Pharmacokinetic Properties | Characterize the surrogate's absorption, distribution, metabolism, and excretion (ADME) profile in the target rodent species. Poor bioavailability or rapid clearance can limit in vivo exposure. |
| Off-target Effects | Conduct comprehensive selectivity profiling to ensure the surrogate does not have unintended off-target activities that could interfere with its efficacy. |
| Differences in Downstream Signaling | Even with similar binding affinity, the surrogate may not induce the same downstream signaling effects as this compound. Compare the functional consequences of receptor antagonism in vitro using both compounds on their respective targets. |
Data Presentation
Table 1: In Vitro Potency of this compound against Human CCR1
| Assay Type | Parameter | Value (nM) |
| SPA Binding | IC50 | 5.4[2] |
| Ca2+ Flux | IC50 | 24[2] |
| Chemotaxis | IC50 | 2.4[2] |
| Receptor Internalization (Whole Blood) | IC50 | 9[2] |
Experimental Protocols
Protocol 1: Generation of HSC-Engrafted Humanized Mice
This protocol outlines the key steps for creating humanized mice with a multi-lineage human immune system.
Materials:
-
NOD-scid IL2rγ-null (NSG) mice (newborn pups or adults)
-
Human CD34+ hematopoietic stem cells (HSCs)
-
Sterile PBS
-
X-ray irradiator
-
Insulin syringes with 30-gauge needles (for pups) or 27-gauge needles (for adults)
Procedure:
-
Irradiation:
-
For newborn pups (1-2 days old): Irradiate with a sublethal dose of 1 Gy.
-
For adult mice (6-8 weeks old): Irradiate with a sublethal dose of 2-2.5 Gy.
-
-
HSC Preparation: Thaw cryopreserved human CD34+ HSCs and resuspend in sterile PBS at a concentration of 3-5 x 10^4 cells per 30-50 µL.
-
HSC Transplantation:
-
For newborn pups: Within 24 hours of irradiation, inject 3-5 x 10^4 HSCs in 30 µL PBS intrahepatically.
-
For adult mice: Within 24 hours of irradiation, inject 1-2 x 10^5 HSCs in 100-200 µL PBS intravenously via the tail vein.[6]
-
-
Engraftment Monitoring:
-
Starting at 8-12 weeks post-transplantation, collect peripheral blood samples.
-
Use flow cytometry to determine the percentage of human CD45+ cells to confirm successful engraftment. A chimerism level of >25% is generally considered successful.[6]
-
-
Experimental Use: Mice are typically ready for experimental use 12-16 weeks post-transplantation, allowing for the development of a stable human immune system.
Protocol 2: Validation of a Surrogate Molecule for this compound
This protocol provides a framework for validating a newly developed surrogate molecule that targets rodent CCR1.
1. In Vitro Validation:
-
Binding Affinity:
-
Perform radioligand binding assays using membranes from cells expressing rodent CCR1 to determine the surrogate's Ki or IC50 value.
-
Compare this to the binding affinity of this compound for human CCR1.
-
-
Functional Potency:
-
Conduct in vitro functional assays, such as a chemotaxis assay or a calcium flux assay, using rodent immune cells (e.g., peritoneal macrophages).
-
Determine the surrogate's IC50 for inhibiting chemokine-induced cell migration or signaling.
-
-
Selectivity Profiling:
-
Screen the surrogate against a panel of other rodent GPCRs, particularly other chemokine receptors, to ensure its selectivity for CCR1.
-
2. In Vivo Validation:
-
Pharmacokinetic (PK) Analysis:
-
Administer the surrogate to the target rodent species at various doses and routes of administration.
-
Collect plasma samples at multiple time points to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
-
Pharmacodynamic (PD) Assessment:
-
Develop a relevant in vivo PD model. For a CCR1 antagonist, this could involve measuring the inhibition of chemokine-induced leukocyte infiltration into a specific tissue (e.g., in a peritonitis model).
-
Establish a dose-response relationship between surrogate exposure and the PD effect.
-
-
Toxicology Studies:
-
Conduct single-dose and repeat-dose toxicology studies in the relevant rodent species to assess the safety profile of the surrogate.[12]
-
Visualizations
Signaling Pathway
Caption: CCR1 Signaling Pathway and Inhibition by this compound.
Experimental Workflow
Caption: Experimental Workflow for In Vivo Studies in HSC-Humanized Mice.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Frontiers | Targeting Chemokine Receptor CCR1 as a Potential Therapeutic Approach for Multiple Myeloma [frontiersin.org]
- 4. Surrogate approaches in development of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Create Humanized Mice: A Step-by-Step Guide for Researchers - Creative Biolabs [creative-biolabs.com]
- 6. invivoscience.com [invivoscience.com]
- 7. PBMC-Humanized Mouse Model for Multiple Sclerosis: Studying Immune Changes and CNS Involvement [bio-protocol.org]
- 8. Creation of “Humanized” Mice to Study Human Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivoscience.com [invivoscience.com]
- 10. Establishment of the human PBMC-engrafted mouse model [bio-protocol.org]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. Evaluation of a surrogate antibody for preclinical safety testing of an anti-CD11a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
BI 639667 assay variability and reproducibility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CCR1 antagonist, BI 639667. The information is designed to help address potential assay variability and reproducibility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule antagonist of the human chemokine receptor CCR1.[1][2] CCR1 is a G-protein coupled receptor (GPCR) expressed on various immune cells, including monocytes, macrophages, and T-lymphocytes.[1][2] Its natural ligands include chemokines such as MIP-1 alpha (CCL3), MCP-3 (CCL7), and RANTES (CCL5).[1][2] By blocking the interaction of these chemokines with CCR1, this compound inhibits the chemotaxis of pro-inflammatory cells to sites of inflammation.[1][2]
Q2: What are the key applications of this compound in research?
A2: this compound is primarily used in research to investigate the role of the CCR1 signaling pathway in inflammatory and autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[1] It can be used in in vitro assays, such as chemotaxis assays and receptor binding assays, to study the effects of CCR1 inhibition on immune cell migration and function.
Q3: I am observing high variability in my cell-based assay results with this compound. What are the common causes?
A3: High variability in cell-based assays can stem from several factors. These include inconsistencies in cell culture conditions (e.g., passage number, cell density), reagent quality and handling, and deviations from the assay protocol.[3][4][5] Environmental factors within the lab, such as fluctuations in incubator temperature and CO2 levels, can also contribute to variability.[4][6]
Q4: My this compound stock solution appears to have precipitated. What should I do?
A4: Precipitation of a small molecule inhibitor in a stock solution, especially upon thawing, can be a source of significant assay error.[7] To address this, consider the following:
-
Solvent Choice: Ensure you are using an appropriate solvent. Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of many small molecules.[8][9]
-
Thawing Protocol: Thaw frozen stock solutions slowly at room temperature and vortex gently to ensure the compound is fully redissolved before making serial dilutions.[7]
-
Storage Concentration: If precipitation is a recurring issue, consider preparing the stock solution at a slightly lower concentration.[7]
Q5: How can I be sure that the observed effects in my assay are due to the inhibition of CCR1 by this compound and not off-target effects?
A5: Distinguishing on-target from off-target effects is crucial for accurate interpretation of results.[10] Some indicators of potential off-target effects include requiring a significantly higher concentration of this compound in your cellular assay than its known biochemical potency (IC50) for CCR1.[10] To validate on-target effects, consider using a structurally different CCR1 antagonist as a control to see if it produces a similar phenotype.[10] Additionally, genetic validation techniques, such as using siRNA or CRISPR to knockdown or knockout CCR1, can help confirm that the observed phenotype is a direct result of inhibiting the intended target.[10]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Chemotaxis Assays
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Use cells within a consistent and narrow passage number range. Always check cell viability and morphology before starting an experiment.[3][4] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during seeding into assay plates. Gentle mixing between pipetting steps can help maintain uniformity.[3] |
| Reagent Instability | Prepare fresh dilutions of this compound and chemokines for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles.[3] |
| Incubation Time Variation | Use a precise timer for all incubation steps to ensure consistency across different experiments.[3] |
| Pipetting Errors | Regularly calibrate pipettes, especially those used for small volumes. Use reverse pipetting for viscous solutions to improve accuracy.[3] |
Issue 2: Low Signal-to-Background Ratio in Receptor Binding Assays
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Reagent Concentrations | Titrate the concentration of the radiolabeled or fluorescently-labeled chemokine to determine the optimal concentration that maximizes the signal-to-noise ratio. |
| Insufficient Washing Steps | Optimize the number and duration of washing steps to effectively remove unbound ligand without dislodging cells or membrane preparations. |
| Degraded Labeled Ligand | Ensure proper storage of the labeled ligand as recommended by the manufacturer. Consider performing a quality control check to assess its integrity. |
| Low Receptor Expression | Confirm the expression level of CCR1 in your cell line or membrane preparation. If expression is low, consider using a different cell line or optimizing cell culture conditions to enhance expression. |
| Contaminated Buffers or Reagents | Use high-purity, sterile reagents and buffers to minimize non-specific signals from contaminants.[3] |
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound in various assays.
| Assay Type | Parameter | Value (nM) |
| SPA Binding | IC50 | 5.4 |
| Chemotaxis | IC50 | 2.4 |
| Receptor Internalization (Whole Blood) | IC50 | 9 |
Data sourced from opnMe.com by Boehringer Ingelheim.[2]
Experimental Protocols
General Protocol for a Cell-Based Chemotaxis Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on chemokine-induced cell migration.
-
Cell Preparation: Culture CCR1-expressing cells (e.g., monocytes or a suitable cell line) under standard conditions. On the day of the assay, harvest the cells and resuspend them in assay buffer at the desired concentration.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The concentration range should span below and above the expected IC50 value.
-
Assay Plate Setup: Add the chemokine (e.g., MIP-1 alpha) to the lower wells of a chemotaxis plate. Place the semi-permeable membrane over the lower wells.
-
Cell Treatment and Seeding: In a separate plate, pre-incubate the cells with the different concentrations of this compound or a vehicle control (e.g., DMSO). After the pre-incubation period, add the cell suspension to the upper chambers of the chemotaxis plate.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration sufficient to allow for cell migration. The optimal time should be determined empirically.
-
Quantification of Migration: After incubation, quantify the number of cells that have migrated to the lower chamber. This can be done using various methods, such as cell counting with a hemocytometer, or by using a fluorescent dye that binds to cellular DNA and measuring the fluorescence with a plate reader.
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound. Fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: Inhibition of the CCR1 signaling pathway by this compound.
Caption: A logical workflow for troubleshooting assay variability.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. benchchem.com [benchchem.com]
- 4. biocompare.com [biocompare.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. marinbio.com [marinbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
improving signal-to-noise in BI 639667 calcium flux assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their BI 639667 calcium flux assays and improve the signal-to-noise ratio for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect intracellular calcium?
This compound is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). CCR1 is a G protein-coupled receptor (GPCR) that, upon binding to its chemokine ligands (e.g., CCL3/MIP-1α, CCL5/RANTES), primarily couples to the Gαq subunit. This activation initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm. As an antagonist, this compound blocks the binding of these chemokines to CCR1, thereby inhibiting this downstream calcium mobilization.
Q2: What is a calcium flux assay and how is it used to study this compound?
A calcium flux assay is a common method used to measure the transient increase in intracellular calcium concentration that occurs upon cell stimulation. In the context of this compound, this assay is used to determine its potency and efficacy as a CCR1 antagonist. Typically, cells expressing CCR1 are loaded with a calcium-sensitive fluorescent dye. When a CCR1 agonist is added, the resulting increase in intracellular calcium causes a change in the fluorescence of the dye. By pre-incubating the cells with this compound, researchers can measure the extent to which it inhibits the agonist-induced calcium flux, thereby quantifying its antagonist activity.
Q3: What are the common causes of a low signal-to-noise ratio in a this compound calcium flux assay?
A low signal-to-noise ratio (S/N) can be caused by several factors:
-
High Background Fluorescence: This can arise from autofluorescence of cells or media components, or from extracellular dye that has not been properly washed or quenched.
-
Low Signal Intensity: This may be due to a low number of viable cells, insufficient expression of CCR1 on the cell surface, suboptimal dye loading, or a weak response to the agonist.
-
Well-to-Well Variability: Inconsistent cell seeding, uneven dye loading, or issues with the liquid handling of the plate reader can all contribute to high variability and a poor S/N ratio.
-
Cell Health: Unhealthy or dying cells can have dysregulated calcium homeostasis, leading to high basal calcium levels and a blunted response to stimulation.
Troubleshooting Guide
This guide addresses specific issues that can lead to a poor signal-to-noise ratio in your this compound calcium flux assays.
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | Autofluorescence: Intrinsic fluorescence from cells or media components. | - Use a "no-wash" calcium assay kit that includes a quencher for extracellular dye. - Include a control group of cells that have not been loaded with the calcium indicator dye to measure the baseline autofluorescence. - If possible, switch to a red-shifted fluorescent dye to minimize autofluorescence, which is often more pronounced at shorter wavelengths. |
| Incomplete Dye Washing or Quenching: Residual extracellular dye contributes to high background. | - For wash-based assays, ensure thorough but gentle washing steps to remove all extracellular dye without dislodging cells. - For no-wash assays, verify that the quencher concentration is optimal for your cell type and plate format. | |
| Low Agonist-Induced Signal | Suboptimal Cell Density: Too few cells will result in a weak overall signal. Too many cells can lead to a reduced response due to overconfluence. | - Optimize the cell seeding density to achieve an 80-90% confluent monolayer on the day of the assay.[1] Refer to the Quantitative Data Summary table for recommended starting densities. |
| Poor Dye Loading: Insufficient intracellular concentration of the calcium-sensitive dye. | - Optimize the dye concentration and incubation time. Typical concentrations for Fluo-4 AM range from 1-5 µM. - Ensure that the dye loading buffer is at the appropriate temperature (often 37°C, but can be room temperature for some cell lines).[2] | |
| Dye Extrusion: Some cell types, like CHO cells, actively pump out the dye. | - Include probenecid (typically at 2.5 mM) in the dye loading buffer to inhibit organic anion transporters responsible for dye extrusion.[3][4] | |
| Low CCR1 Expression: The cell line may not express sufficient levels of the CCR1 receptor. | - Confirm CCR1 expression using a validated method such as flow cytometry or western blotting. - Consider using a cell line with higher CCR1 expression or a transient transfection system to boost expression. | |
| High Well-to-Well Variability | Inconsistent Cell Plating: Uneven distribution of cells across the plate. | - Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension between plating wells. |
| Pipetting Errors: Inaccurate or inconsistent liquid handling during reagent addition. | - Calibrate and verify the performance of multichannel pipettes or automated liquid handlers. - Optimize the dispense height and speed on the FLIPR instrument to ensure proper mixing without disturbing the cell monolayer.[2] | |
| No Response to Agonist or Antagonist | Incorrect Reagent Concentrations: Errors in the preparation of agonist or this compound dilutions. | - Prepare fresh dilutions of all reagents for each experiment. - Verify the concentration of stock solutions. |
| Degraded Reagents: The agonist or this compound may have lost activity. | - Aliquot and store reagents at the recommended temperatures, avoiding repeated freeze-thaw cycles. | |
| Cell Passage Number: High passage numbers can lead to changes in receptor expression and signaling capacity. | - Use cells within a defined and validated passage number range. |
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for optimizing your this compound calcium flux assays. These are starting recommendations and may require further optimization for your specific cell line and experimental conditions.
| Parameter | Recommendation | Cell Type Example | Plate Format |
| Cell Seeding Density | 10,000 - 80,000 cells/well | CHO, HEK-293 | 96-well |
| 5,000 - 40,000 cells/well | CHO, HEK-293 | 384-well | |
| Fluo-4 AM Concentration | 1 - 5 µM | General | N/A |
| Dye Loading Time | 30 - 60 minutes | General | N/A |
| Dye Loading Temperature | 37°C or Room Temperature | CHO (37°C), HEK-293 (RT)[2] | N/A |
| Probenecid Concentration | 2.5 mM | CHO and other cell lines with active dye extrusion | N/A |
| This compound Concentration Range (for IC50 determination) | 0.1 nM - 1 µM | CCR1-expressing cells | N/A |
| Agonist (e.g., CCL3/MIP-1α) Concentration | EC50 to EC80 concentration | CCR1-expressing cells | N/A |
Experimental Protocols
Detailed Protocol for this compound Antagonist Assay in a 96-well Format
This protocol outlines the steps for determining the IC50 of this compound in a CCR1-expressing cell line (e.g., CHO-CCR1) using a FLIPR instrument.
Materials:
-
CCR1-expressing cells (e.g., CHO-K1 stably expressing human CCR1)
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
96-well black-walled, clear-bottom cell culture plates
-
This compound
-
CCR1 agonist (e.g., human CCL3/MIP-1α)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
FLIPR instrument or equivalent kinetic plate reader
Procedure:
-
Cell Plating:
-
The day before the assay, seed the CCR1-expressing cells into a 96-well plate at a density that will result in an 80-90% confluent monolayer on the day of the experiment (e.g., 50,000 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by diluting the Fluo-4 AM stock solution in assay buffer to a final concentration of 2 µM. Add probenecid to a final concentration of 2.5 mM.
-
Aspirate the cell culture medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 0.1 nM to 1 µM.
-
After the dye loading incubation, add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as in the compound wells).
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Agonist Preparation and Addition:
-
Prepare the CCR1 agonist (e.g., CCL3) at a concentration that will give an EC80 response. This concentration should be determined in a separate agonist dose-response experiment.
-
Program the FLIPR instrument to add the agonist to all wells simultaneously.
-
-
Measurement of Calcium Flux:
-
Place the cell plate and the agonist plate in the FLIPR instrument.
-
Initiate the reading sequence. Typically, a baseline fluorescence is read for 10-20 seconds, followed by the addition of the agonist, and then the fluorescence is monitored for an additional 1-2 minutes.
-
-
Data Analysis:
-
The change in fluorescence (peak signal – baseline) is used to determine the response in each well.
-
Normalize the data to the vehicle control (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
CCR1 Signaling Pathway
Caption: CCR1 signaling pathway leading to calcium mobilization.
Experimental Workflow for this compound Antagonist Assay
Caption: Experimental workflow for a this compound antagonist assay.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Is probenecid required for calcium assays? | AAT Bioquest [aatbio.com]
- 4. What is the purpose of probenecid in calcium flux flow assays? | AAT Bioquest [aatbio.com]
BI 639667 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of the CCR1 antagonist, BI 639667. The following troubleshooting guides and frequently asked questions (FAQs) address common issues that may be encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
| Format | Storage Temperature | Duration |
| Solid | -20°C | 1 year |
| Stock Solution | -80°C | 2 years |
| Stock Solution | -20°C | 1 year |
It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Due to its low aqueous solubility (8 µg/mL at pH 6.8), it is recommended to prepare stock solutions of this compound in an organic solvent such as dimethyl sulfoxide (DMSO). For in vivo studies, specific formulation protocols are available which may include co-solvents like PEG300 and Tween-80.
Q3: Is there any information on the stability of this compound in solution under various experimental conditions?
A3: While specific, publicly available data on the degradation kinetics of this compound in different solvents, pH conditions, or upon exposure to light is limited, the safety data sheet indicates that the compound is stable under recommended storage conditions. It is noted to be incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents. For sensitive or long-term experiments, it is advisable to prepare fresh dilutions from a frozen stock solution.
Q4: What are the known degradation pathways for this compound?
A4: Detailed degradation pathways for this compound have not been publicly disclosed. As a general precaution, exposure to extreme pH, strong oxidizing or reducing agents, and prolonged exposure to light should be avoided.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Steps:
-
Ensure that stock solutions have been stored correctly at -80°C or -20°C and have not been subjected to multiple freeze-thaw cycles.
-
Prepare fresh working dilutions from a recently thawed stock solution for each experiment.
-
If possible, verify the concentration and integrity of your stock solution using an appropriate analytical method, such as HPLC.
-
-
-
Possible Cause 2: Poor Solubility in Assay Media.
-
Troubleshooting Steps:
-
This compound has low aqueous solubility. When diluting the DMSO stock solution into aqueous assay media, ensure that the final DMSO concentration is kept low (typically ≤ 0.5%) to prevent precipitation.
-
Visually inspect the diluted solution for any signs of precipitation or cloudiness.
-
Consider the use of a carrier protein, such as BSA, in your assay buffer to improve the solubility of the compound.
-
-
-
Possible Cause 3: Off-Target Effects.
-
Troubleshooting Steps:
-
Perform dose-response experiments to confirm that the observed effect is concentration-dependent.
-
Use a structurally unrelated CCR1 antagonist as a positive control to ensure the observed phenotype is specific to CCR1 inhibition.
-
If available, use a negative control compound that is structurally similar to this compound but inactive against CCR1.
-
-
Issue 2: High background or non-specific effects in assays.
-
Possible Cause 1: Compound Aggregation.
-
Troubleshooting Steps:
-
At higher concentrations, small molecules can form aggregates that may lead to non-specific inhibition.
-
Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt potential aggregates.
-
Determine the lowest effective concentration of this compound in your assay to minimize the risk of aggregation.
-
-
-
Possible Cause 2: Interference with Assay Readout.
-
Troubleshooting Steps:
-
If using a fluorescence-based assay, check for autofluorescence of this compound at the excitation and emission wavelengths used.
-
In absorbance-based assays, assess whether the compound absorbs light at the measurement wavelength.
-
Run control experiments with the compound in the absence of cells or target protein to identify any assay artifacts.
-
-
Experimental Protocols
While a specific stability-indicating assay for this compound is not publicly available, a general approach for a forced degradation study can be adapted to assess its stability under various stress conditions.
Forced Degradation Study Protocol (General)
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photostability: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a defined period.
-
-
Sample Analysis: Analyze the stressed samples and an unstressed control sample by a suitable analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The percentage of degradation can be calculated based on the reduction in the parent peak area.
Visualizations
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for a cell-based assay using this compound.
Technical Support Center: Addressing BI 639667 Off-Target Effects in Cellular Assays
Welcome to the technical support center for BI 639667. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cellular assays, with a focus on identifying and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the human C-C chemokine receptor type 1 (CCR1).[1] CCR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in the migration of various immune cells, including monocytes and macrophages, to sites of inflammation. By blocking the interaction of chemokines such as CCL3 (MIP-1α) and CCL5 (RANTES) with CCR1, this compound inhibits the downstream signaling pathways that lead to cell migration.[1]
Q2: How selective is this compound? Have any specific off-targets been identified?
This compound has demonstrated good selectivity in various screening panels. For instance, in the Eurofins Safety Panel 44™, which includes a wide range of receptors and ion channels, this compound showed minimal activity at concentrations up to 10 µM. A study investigating the cross-reactivity of several chemokine receptor antagonists with α1-adrenergic receptors found that this compound did not significantly inhibit α1b-adrenergic receptor activation. However, like any small molecule inhibitor, the potential for off-target effects increases with concentration. It is crucial to use the lowest effective concentration in your cellular assays to minimize the risk of off-target activities.
Q3: I am observing a phenotype in my cellular assay that is not consistent with CCR1 biology. Could this be an off-target effect?
While this compound is highly selective, unexpected phenotypes can occur, especially at high concentrations. These could be due to off-target effects or other experimental artifacts. Common indicators of potential off-target effects include:
-
Discrepancy with genetic validation: The phenotype observed with this compound differs from that seen with CCR1 knockdown (e.g., using siRNA) or knockout.
-
High concentration required: The effective concentration in your assay is significantly higher than the reported biochemical potency (IC50 for CCR1 is in the low nanomolar range).[1]
-
Inconsistent results with other CCR1 antagonists: A structurally different CCR1 antagonist does not produce the same phenotype.
If you suspect an off-target effect, a systematic troubleshooting approach is recommended, as outlined in the guides below.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
You observe a decrease in cell viability in your assay, which is not an expected outcome of CCR1 inhibition in your cell type.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Recommended Action |
| High concentration of this compound | Perform a dose-response experiment to determine the cytotoxic IC50. Compare this to the on-target IC50 for CCR1 inhibition in a functional assay (e.g., chemotaxis). A large window between the functional and cytotoxic IC50s suggests that the cytotoxicity is an off-target effect at higher concentrations. |
| Solvent (e.g., DMSO) toxicity | Ensure the final concentration of the solvent in your assay is consistent across all wells and is at a non-toxic level (typically <0.5% for DMSO). Run a vehicle-only control to assess the effect of the solvent on cell viability. |
| Compound instability or degradation | Prepare fresh stock solutions of this compound. Degradation products could have different biological activities. |
| Assay interference | Some small molecules can interfere with common cell viability readouts (e.g., MTT, MTS).[2] Validate your findings with an alternative, mechanistically different viability assay (e.g., a membrane integrity assay like Trypan Blue exclusion or a real-time viability assay). |
Issue 2: Inconsistent or Unexplained Changes in Cell Signaling
You are observing modulation of a signaling pathway that is not known to be downstream of CCR1.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Recommended Action |
| Off-target kinase inhibition | Although primarily a GPCR antagonist, some small molecules can exhibit off-target kinase activity. If you suspect this, you can perform a broad-spectrum kinase inhibitor screen or use a commercially available kinase profiling service. |
| Compound aggregation | At high concentrations, some small molecules can form aggregates that non-specifically inhibit proteins.[3] This often results in a steep, non-sigmoidal dose-response curve. Including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help to disrupt these aggregates. |
| Interference with assay detection | The compound may be autofluorescent or quench the fluorescence of your detection reagents, leading to false-positive or false-negative results.[4] Run control experiments with the compound in the absence of cells or key assay components to test for such interference. |
| Modulation of other GPCRs | While selective, at high concentrations, this compound could interact with other GPCRs.[5][6] If you have a hypothesis about a specific off-target GPCR, you can test this using cells that express that receptor but not CCR1, or by using a specific antagonist for the suspected off-target receptor. |
Mandatory Visualizations
Caption: A diagram of the CCR1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
Experimental Protocols
Protocol 1: Chemotaxis Assay (Boyden Chamber)
Objective: To assess the ability of this compound to inhibit the migration of CCR1-expressing cells towards a chemokine gradient.
Materials:
-
CCR1-expressing cells (e.g., THP-1 monocytes)
-
Chemoattractant: CCL3 (MIP-1α) or CCL5 (RANTES)
-
This compound
-
Assay medium: RPMI 1640 + 0.5% BSA
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 or 8 µm pore size)
-
Calcein-AM or other fluorescent cell stain
-
Fluorescence plate reader
Methodology:
-
Cell Preparation:
-
Culture CCR1-expressing cells to a sufficient density.
-
The day before the assay, starve the cells in serum-free medium for 4-6 hours.
-
Harvest and resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Prepare a serial dilution of this compound in assay medium.
-
Pre-incubate the cells with different concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add the chemoattractant (e.g., 10 nM CCL3) to the lower wells of the Boyden chamber. Add assay medium alone to the negative control wells.
-
Place the membrane over the lower wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber.
-
-
Incubation:
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal time should be determined empirically for your cell type.
-
-
Quantification of Migration:
-
After incubation, remove the upper chamber and wipe the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the underside of the membrane with a suitable stain (e.g., Diff-Quik or DAPI).
-
Alternatively, for a fluorescence-based readout, lyse the migrated cells and quantify the fluorescence using a plate reader. A standard curve of known cell numbers should be prepared.
-
-
Data Analysis:
-
Count the number of migrated cells in several fields of view for each condition.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Calcium Flux Assay
Objective: To measure the ability of this compound to block chemokine-induced intracellular calcium mobilization in CCR1-expressing cells.
Materials:
-
CCR1-expressing cells (e.g., HEK293 cells stably expressing CCR1)
-
Agonist: CCL3 (MIP-1α) or CCL5 (RANTES)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Pluronic F-127
-
Fluorescence plate reader with an injection system or a flow cytometer
Methodology:
-
Cell Preparation and Dye Loading:
-
Plate the CCR1-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye in DMSO and then diluting it in assay buffer containing a low concentration of Pluronic F-127 (e.g., 0.02%).
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 30-60 minutes at 37°C.
-
Gently wash the cells with assay buffer to remove excess dye.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the this compound dilutions or vehicle control to the wells containing the dye-loaded cells.
-
Incubate for 10-20 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well for 15-30 seconds.
-
Inject the chemokine agonist (e.g., 100 nM CCL3) into the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the peak fluorescence after agonist addition to the baseline fluorescence.
-
Calculate the percentage of inhibition of the calcium flux for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. benchchem.com [benchchem.com]
- 4. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 6. Frontiers | Development of tolerance to chemokine receptor antagonists: current paradigms and the need for further investigation [frontiersin.org]
Technical Support Center: Refining BI 639667 Dosage for Primary Cell Treatments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of BI 639667, a potent and selective CCR1 antagonist, for primary cell treatments. The following information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that acts as a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). CCR1 is a key receptor expressed on various immune cells, including monocytes, macrophages, and T-lymphocytes. The primary mechanism of action of this compound is to block the binding of chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), to CCR1. This inhibition prevents the downstream signaling cascades that lead to the migration and activation of these pro-inflammatory cells to sites of inflammation.
Q2: What is a good starting concentration range for this compound in primary cell treatments?
A precise starting concentration can vary depending on the primary cell type and the specific experimental endpoint. However, based on its known potency, a logical starting point for a dose-response experiment would be to bracket the reported IC50 values. It is recommended to perform a wide dose-response curve, for instance, from 0.1 nM to 1 µM, to determine the optimal concentration for your specific primary cell type and assay.
Q3: Which primary cell types are most relevant for treatment with this compound?
Given that this compound targets CCR1, the most relevant primary cells for treatment are those that express this receptor at functional levels. This includes:
-
Monocytes and Macrophages: These cells typically have high CCR1 expression, which increases as monocytes differentiate into macrophages. They are key players in inflammatory responses.
-
T-lymphocytes: Certain subsets of T cells express CCR1 and are involved in cell-mediated immunity.
-
Neutrophils, Basophils, Eosinophils, and Mast Cells: These granulocytes also express CCR1 and are involved in various inflammatory and allergic responses.
Q4: What are the expected phenotypic outcomes of treating primary cells with this compound?
Treatment of primary immune cells with an effective dose of this compound is expected to result in:
-
Inhibition of Chemotaxis: Reduced migration of cells towards a CCR1 ligand gradient (e.g., CCL3 or CCL5).
-
Modulation of Macrophage Phenotype: Inhibition of the pro-inflammatory M1 macrophage phenotype and a potential shift towards a more anti-inflammatory M2 phenotype.[1][2]
-
Reduced Inflammatory Cytokine Production: Decreased secretion of pro-inflammatory cytokines upon stimulation.
-
Altered T-cell Activation and Recruitment: Inhibition of CCR1 can affect the migration and activation of specific T-cell subsets.[3]
Troubleshooting Guides
Issue 1: High levels of cell death observed after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too high. | Perform a detailed dose-response curve to identify the optimal non-toxic concentration. Start with a much lower concentration range (e.g., picomolar) and carefully titrate upwards. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your primary cells (typically <0.1%). Run a vehicle-only control to assess solvent effects. |
| Prolonged exposure. | Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect through a time-course experiment. |
| Off-target effects. | While this compound is reported to be selective, at very high concentrations, off-target effects can occur. Lowering the concentration is the primary mitigation strategy.[4][5] |
Issue 2: No observable effect or weak inhibition after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Sub-optimal inhibitor concentration. | Your chosen concentration may be too low. Perform a dose-response experiment with a higher concentration range. |
| Low or absent CCR1 expression. | Verify CCR1 expression on your primary cell population using flow cytometry or qPCR. CCR1 expression can vary between donors and with cell activation state. |
| Inhibitor inactivity. | Ensure the inhibitor has been stored correctly and prepare a fresh stock solution. Test the inhibitor's activity in a well-characterized cell line known to express CCR1. |
| Assay sensitivity. | The chosen assay may not be sensitive enough to detect subtle changes. Consider using a more direct functional assay, such as a chemotaxis assay or assessment of downstream signaling. |
| Ligand concentration in the assay is too high. | In competitive assays, an excessively high concentration of the CCR1 ligand can outcompete the inhibitor. Optimize the ligand concentration to be near its EC50. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available information.
| Parameter | Value | Assay Type |
| IC50 | 1.8 nM | Ca2+ flux assay |
| IC50 | 9 nM | Whole blood receptor internalization |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound using a Cell Viability Assay
This protocol outlines a general method to determine the cytotoxic profile of this compound on your primary cell type of interest.
-
Cell Seeding:
-
Isolate and prepare your primary cells of interest (e.g., human peripheral blood mononuclear cells, purified monocytes).
-
Seed the cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere or stabilize for 2-4 hours.
-
-
Inhibitor Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in your complete cell culture medium to create a range of final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Include a "vehicle control" with the same final DMSO concentration as the highest inhibitor concentration and an "untreated control" with only medium.
-
Carefully remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your planned functional experiments (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assessment:
-
Choose a suitable cell viability assay (e.g., MTT, MTS, or a live/dead staining kit).
-
Follow the manufacturer's protocol for the chosen assay to measure cell viability.
-
-
Data Analysis:
-
Subtract the background absorbance/fluorescence from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration.
-
Plot the percentage of cell viability against the log of the inhibitor concentration to generate a dose-response curve and determine the concentration that causes 50% inhibition of viability (IC50 for cytotoxicity). The optimal working concentration for functional assays should be well below this cytotoxic IC50.
-
Protocol 2: Assessing the Functional Effect of this compound using a Chemotaxis Assay
This protocol provides a method to evaluate the inhibitory effect of this compound on primary cell migration.
-
Cell Preparation:
-
Isolate your primary cells of interest (e.g., monocytes).
-
Resuspend the cells in a serum-free or low-serum medium at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Pre-treatment:
-
Incubate the cell suspension with different non-toxic concentrations of this compound (determined from Protocol 1) or a vehicle control for 30-60 minutes at 37°C.
-
-
Chemotaxis Assay Setup:
-
Use a Boyden chamber or a similar transwell migration assay system (e.g., with an 8 µm pore size for monocytes).
-
In the lower chamber, add the chemoattractant (e.g., 10-100 ng/mL of recombinant human CCL3 or CCL5) in the assay medium. Include a negative control with assay medium only.
-
In the upper chamber, add the pre-treated cell suspension.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined optimal time for cell migration (e.g., 2-4 hours for monocytes).
-
-
Quantification of Migration:
-
Carefully remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope. Alternatively, use a fluorescently-labeled cell population and quantify the fluorescence of the migrated cells.
-
-
Data Analysis:
-
Calculate the average number of migrated cells for each condition.
-
Normalize the data to the positive control (chemoattractant only) to determine the percentage of inhibition of chemotaxis for each this compound concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 for chemotaxis.
-
Mandatory Visualizations
Caption: A logical workflow for refining this compound dosage in primary cells.
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
References
- 1. Blockade of CCR1 induces a phenotypic shift in macrophages and triggers a favorable antilymphoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of CCR1 induces a phenotypic shift in macrophages and triggers a favorable antilymphoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Key Role for CC Chemokine Receptor 1 in T-Cell-Mediated Respiratory Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting unexpected results with BI 639667
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the CCR1 antagonist, BI 639667. The information is tailored for researchers, scientists, and drug development professionals to address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the human C-C chemokine receptor 1 (CCR1).[1] Its primary mechanism of action is to block the binding of chemokine ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), to CCR1. This inhibition prevents the downstream signaling cascade that leads to the chemotaxis (directed migration) of pro-inflammatory cells like monocytes and macrophages to sites of inflammation.[1]
Q2: What are the key physicochemical and pharmacokinetic properties of this compound?
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| CCR1 Binding Affinity (IC50) | 5.4 nM (SPA binding) | [1] |
| CCR1 Cellular Potency (IC50) | 2.4 nM (chemotaxis) | [1] |
| Whole Blood Potency (IC50) | 9 nM (Receptor internalization) | [1] |
| Aqueous Solubility @ pH 6.8 | 8 µg/ml | [1] |
| Caco-2 Permeability @ pH 7.4 | 2.9 x 10-6 cm/s | [1] |
| Human Plasma Protein Binding | 66% | [1] |
| Projected Human Half-life | 9-12 hours | [1] |
Q3: Why was the clinical development of this compound halted?
The development of this compound was discontinued following the failure of a similar CCR1 antagonist, BMS-817399, to demonstrate significant efficacy in a Phase IIa clinical trial for rheumatoid arthritis.[1] This outcome for a compound with a similar mechanism of action led to the strategic decision to halt the development of this compound.
Q4: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For preparing stock solutions, it is recommended to dissolve the compound in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Troubleshooting Guides
Unexpected Result 1: Inconsistent or No Inhibition in Chemotaxis Assay
Question: I am not observing the expected inhibition of monocyte/macrophage migration towards a CCR1 ligand (e.g., CCL3/MIP-1α) in my chemotaxis assay with this compound. What could be the issue?
Possible Causes and Troubleshooting Steps:
-
Suboptimal Assay Conditions:
-
Agonist Concentration: Ensure the chemokine concentration used is optimal for inducing a robust chemotactic response. A full dose-response curve for the chemokine should be performed to determine the EC50 or EC80.
-
Incubation Time: The incubation time for cell migration needs to be optimized. Too short a time may not allow for sufficient migration, while too long a period can lead to desensitization or random migration (chemokinesis) obscuring the chemotactic effect.[2]
-
Cell Health and Density: Use healthy, viable cells at an optimal density. Overly confluent or stressed cells may not migrate efficiently.
-
-
Issues with this compound:
-
Solubility: Given its aqueous solubility of 8 µg/ml at pH 6.8, this compound may precipitate in aqueous buffers at higher concentrations.[1] Ensure the final concentration of this compound in your assay medium does not exceed its solubility limit. The final DMSO concentration should also be kept low (typically <0.5%) and consistent across all wells.
-
Degradation: Prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation.
-
-
Experimental Controls:
-
Negative Control: A vehicle control (e.g., medium with the same percentage of DMSO as the this compound-treated wells) should show robust migration towards the chemokine. Unexpectedly high migration in the absence of a chemoattractant could indicate an issue with the cells or the assay setup.[3]
-
Positive Control: If possible, include a known CCR1 antagonist with a different chemical scaffold to confirm that the assay is working as expected.
-
Experimental Workflow for Troubleshooting Chemotaxis Assay:
Caption: Troubleshooting workflow for a chemotaxis assay.
Unexpected Result 2: this compound Shows Cytotoxicity at Expected Efficacious Concentrations
Question: I am observing a significant decrease in cell viability in my cell-based assays at concentrations where this compound should be acting as a specific CCR1 antagonist. Is this expected?
Possible Causes and Troubleshooting Steps:
-
Off-Target Effects: Although this compound is reported to be selective, at higher concentrations, off-target effects can lead to cytotoxicity.[4]
-
Literature Search: Review available selectivity data for this compound. While it shows good selectivity against a panel of GPCRs, interactions with other protein families like kinases have not been extensively reported in the public domain.[1]
-
Use a Structurally Different CCR1 Antagonist: If another CCR1 antagonist with a different chemical structure does not show similar cytotoxicity, it suggests the effect is likely off-target.
-
-
Cell Line Sensitivity: The cytotoxic effects of a compound can be cell-line specific.
-
Test in Different Cell Lines: Compare the cytotoxicity of this compound in your cell line of interest with a cell line known to be less sensitive or one that does not express CCR1.
-
-
Assay-Specific Artifacts: The method used to assess cell viability can sometimes be affected by the compound.
-
Use an Orthogonal Viability Assay: If you are using a metabolic assay (e.g., MTT, XTT), confirm the results with a different method that measures a different aspect of cell health, such as a membrane integrity assay (e.g., trypan blue exclusion or a fluorescent live/dead stain).
-
Logical Relationship for Investigating Cytotoxicity:
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
Experimental Protocols
Protocol 1: Monocyte Chemotaxis Assay (Boyden Chamber)
This protocol describes a common method for assessing the effect of this compound on the migration of monocytes in response to a CCR1 ligand.
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary human monocytes
-
This compound
-
CCR1 Ligand (e.g., recombinant human CCL3/MIP-1α)
-
Chemotaxis chamber (e.g., 48-well Boyden chamber) with polycarbonate membranes (5 µm pore size)
-
Assay medium: RPMI 1640 with 0.5% BSA
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Culture monocytes to a density of 0.5-1 x 106 cells/mL.
-
On the day of the assay, harvest the cells and resuspend them in assay medium at a concentration of 1 x 106 cells/mL.
-
Incubate the cells with Calcein-AM for 30 minutes at 37°C for fluorescent labeling.
-
Wash the cells twice with assay medium and resuspend at 2 x 106 cells/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay medium.
-
Pre-incubate the labeled cells with different concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Add the CCR1 ligand (at its EC80 concentration) to the lower wells of the Boyden chamber. For the negative control, add assay medium only.
-
Place the polycarbonate membrane over the lower wells.
-
Add the pre-incubated cell suspension to the upper wells.
-
-
Incubation and Analysis:
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 90 minutes (or the optimized time).
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Quantify the migrated cells in the lower chamber by reading the fluorescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Calcium Flux Assay
This protocol outlines a method to measure the ability of this compound to block CCR1-mediated intracellular calcium mobilization.
Materials:
-
A cell line stably expressing human CCR1 (e.g., HEK293 or CHO cells)
-
This compound
-
CCR1 Ligand (e.g., recombinant human CCL5/RANTES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading capabilities and automated injectors
Procedure:
-
Cell Preparation:
-
Seed the CCR1-expressing cells into a 96-well black, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Prepare the dye-loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate for 1 hour at 37°C.
-
-
Assay Execution:
-
Wash the cells with assay buffer to remove excess dye.
-
Add different concentrations of this compound or vehicle to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject the CCR1 ligand (at its EC80 concentration) into the wells and continue to record the fluorescence intensity for 60-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence upon agonist addition represents the calcium flux.
-
Calculate the percentage of inhibition of the calcium response for each concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathway of CCR1 and Inhibition by this compound:
Caption: CCR1 signaling pathway and its inhibition by this compound.
References
Validation & Comparative
Validating the Specificity of CCR1 Antagonist BI 639667 with the Negative Control BI-9307
For Researchers, Scientists, and Drug Development Professionals
In the quest for targeted therapeutics, ensuring the specificity of a chemical probe is paramount. This guide provides a comparative analysis of BI 639667, a potent antagonist of the C-C chemokine receptor 1 (CCR1), and its structurally similar but inactive counterpart, BI-9307, which serves as a negative control. The data presented here unequivocally demonstrates the specific on-target activity of this compound, a crucial step in the validation of its utility for studying the physiological and pathological roles of CCR1.
Introduction to this compound and the Importance of a Negative Control
This compound is a potent and selective antagonist of the human chemokine receptor CCR1, a key mediator of inflammation. CCR1 is implicated in a variety of inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention. To confidently attribute any observed biological effects of this compound to the inhibition of CCR1, it is essential to use a negative control. BI-9307 is a structurally closely related analogue of this compound that is inactive against CCR1.[1] By comparing the effects of these two compounds in cellular assays, researchers can differentiate between on-target effects (observed with this compound but not with BI-9307) and off-target or non-specific effects.
Comparative Analysis of this compound and BI-9307
The primary method for validating the specificity of this compound is to compare its activity against CCR1 with that of BI-9307 in a functional cellular assay. A calcium flux assay is a common method to assess the activity of G-protein coupled receptors like CCR1. Upon activation by its cognate chemokines (e.g., CCL3/MIP-1α, CCL5/RANTES), CCR1 triggers a signaling cascade that results in a transient increase in intracellular calcium concentration. An antagonist will block this effect.
The following table summarizes the key comparative data for this compound and its negative control, BI-9307.
| Parameter | This compound | BI-9307 (Negative Control) | Assay Type |
| CCR1 Molecular Potency (IC50) | 24 nM | >3,000 nM | Calcium (Ca2+) Flux Assay |
| CCR1 Binding Affinity (IC50) | 5.4 nM | Not Determined | Scintillation Proximity Assay (SPA) |
| CCR1 Cellular Potency (IC50) | 2.4 nM | Not Determined | Chemotaxis Assay |
| Whole Blood Potency (IC50) | 9 nM | Not Determined | Receptor Internalization Assay |
Data sourced from Boehringer Ingelheim's opnMe portal.[1][2]
The stark difference in the IC50 values from the calcium flux assay, with this compound showing potent inhibition at 24 nM and BI-9307 being largely inactive at concentrations greater than 3,000 nM, provides strong evidence for the specific action of this compound on the CCR1 target.
Experimental Methodologies
A detailed, representative protocol for a calcium flux assay to determine the antagonist potency of this compound and BI-9307 is provided below.
Calcium Flux Assay Protocol
1. Cell Culture:
-
Human monocytic cell lines endogenously expressing CCR1 (e.g., THP-1) or a recombinant cell line overexpressing human CCR1 (e.g., HEK293 or CHO) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
2. Cell Preparation and Dye Loading:
-
Cells are harvested and washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
The cell density is adjusted to 1-2 x 10^6 cells/mL.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) is added to the cell suspension at a final concentration of 1-5 µM.
-
The cells are incubated in the dark at 37°C for 30-60 minutes to allow for dye loading.
-
After incubation, the cells are washed to remove extracellular dye and resuspended in the assay buffer.
3. Compound Treatment:
-
A serial dilution of this compound and BI-9307 is prepared in the assay buffer.
-
The dye-loaded cells are pre-incubated with the different concentrations of the compounds or vehicle control for 15-30 minutes at room temperature.
4. Measurement of Calcium Flux:
-
The cell suspension is transferred to a microplate reader equipped with a fluorometer and an automated injection system.
-
A baseline fluorescence reading is taken for a short period (e.g., 10-20 seconds).
-
A CCR1 agonist (e.g., recombinant human CCL3/MIP-1α at a concentration that elicits a submaximal response, typically the EC80) is injected into the wells.
-
Fluorescence is continuously monitored for 2-3 minutes to record the change in intracellular calcium concentration.
5. Data Analysis:
-
The increase in fluorescence intensity following agonist stimulation is calculated.
-
The percentage of inhibition for each concentration of the antagonist is determined relative to the vehicle control.
-
The IC50 value, the concentration of the antagonist that causes 50% inhibition of the agonist-induced calcium flux, is calculated by fitting the data to a four-parameter logistic equation.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams have been generated.
Caption: Workflow for validating this compound specificity.
Caption: Simplified CCR1 signaling pathway.
Conclusion
The significant difference in potency between this compound and its inactive analogue BI-9307 in a functional CCR1 assay provides robust validation of this compound's specificity. For researchers investigating the role of CCR1 in health and disease, the use of BI-9307 as a negative control is crucial for ensuring that the observed experimental outcomes are a direct result of CCR1 inhibition. This rigorous approach to target validation is a cornerstone of reliable and reproducible scientific research.
References
A Preclinical Comparison of CCR1 Antagonists: BI 639667 vs. BMS-817399
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed preclinical comparison of two C-C chemokine receptor 1 (CCR1) antagonists, BI 639667 and BMS-817399. Both compounds were investigated for their potential in treating inflammatory diseases, such as rheumatoid arthritis. This document summarizes their performance in various in vitro assays and discusses their known preclinical and clinical development status.
Mechanism of Action and Signaling Pathway
Both this compound and BMS-817399 are antagonists of the C-C chemokine receptor 1 (CCR1), a G protein-coupled receptor (GPCR). CCR1 is expressed on various immune cells, including monocytes, macrophages, and T-lymphocytes.[1] The binding of chemokines such as CCL3 (MIP-1α), CCL5 (RANTES), and CCL7 (MCP-3) to CCR1 triggers a signaling cascade that leads to the chemotaxis of these inflammatory cells to sites of inflammation.[1] By blocking this interaction, CCR1 antagonists aim to reduce the influx of pro-inflammatory cells and thereby ameliorate inflammation.
The development of both this compound and BMS-817399 was ultimately halted. A Phase IIa clinical trial with BMS-817399 in rheumatoid arthritis patients was terminated due to a lack of efficacy.[1] This outcome subsequently led to the discontinuation of the development of this compound.[1]
Quantitative Data Summary
The following tables summarize the available quantitative preclinical data for this compound and BMS-817399.
| Compound | Target | In Vitro Assay | IC50 (nM) | Reference |
| This compound | Human CCR1 | Binding Affinity (SPA) | 5.4 | [2] |
| Human CCR1 | Calcium Flux | 1.8 | [3][4] | |
| Human CCR1 | Chemotaxis | 2.4 | [2] | |
| Human CCR1 | Whole Blood (Receptor Internalization) | 9 | [2] | |
| BMS-817399 | Human CCR1 | Binding Affinity | 1 | [4][5] |
| Human CCR1 | Chemotaxis | 6 | [4][5] |
Table 1: In Vitro Potency of this compound and BMS-817399 against Human CCR1.
| Compound | Selectivity Profile | Note | Reference |
| This compound | Tested against a panel of 69 targets at 10 µM in the Eurofins Safety Panel 44™. 67 targets showed <45% inhibition. | Minor off-target activity was observed for A2A/HU (69%) and DATRANS (71%), but these were not reproduced in dose-response studies. In a PRESTO-TANGO screen of 315 GPCRs, only Beta1 showed significant inhibition (-30%). | [1] |
| BMS-817399 | Selective CCR1 antagonist. | Specific selectivity panel data is not publicly available. | [5] |
Table 2: Selectivity Profiles of this compound and BMS-817399.
Preclinical In Vivo Data
This compound: Due to limited cross-reactivity with rodent CCR1, this compound was not tested in in vivo disease models.[1]
BMS-817399: Publicly available preclinical data from in vivo animal models for rheumatoid arthritis or other inflammatory conditions for BMS-817399 is limited. The compound did, however, advance to Phase II clinical trials.[6]
Experimental Protocols
Detailed experimental protocols for the studies that generated the IC50 values are not fully available in the public domain. Below are generalized methodologies for the types of assays conducted.
CCR1 Binding Affinity Assay (General Protocol)
-
Principle: To determine the affinity of the test compound for the CCR1 receptor, a competitive binding assay is typically employed. This involves using a radiolabeled or fluorescently labeled ligand that is known to bind to CCR1.
-
Method: Membranes from cells overexpressing human CCR1 are incubated with a fixed concentration of the labeled ligand and varying concentrations of the test compound (this compound or BMS-817399).
-
Detection: After incubation, the amount of labeled ligand bound to the receptor is measured. For radioligands, a scintillation counter is used (e.g., in a Scintillation Proximity Assay - SPA). For fluorescent ligands, fluorescence intensity is measured.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand is determined and reported as the IC50 value.
Calcium Flux Assay (General Protocol)
-
Principle: Activation of the Gαi/o-coupled CCR1 receptor leads to an increase in intracellular calcium concentration. Antagonists will block this effect.
-
Method: Cells expressing CCR1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). The cells are then pre-incubated with varying concentrations of the test compound. Subsequently, a CCR1 agonist (e.g., CCL3/MIP-1α) is added to stimulate the receptor.
-
Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium levels, is measured over time using a fluorescence plate reader.
-
Analysis: The IC50 value is calculated as the concentration of the antagonist that causes a 50% reduction in the calcium response induced by the agonist.
Chemotaxis Assay (General Protocol)
-
Principle: This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.
-
Method: A multi-well chamber with a microporous membrane (e.g., a Boyden chamber or a Transwell® plate) is used. CCR1-expressing cells (e.g., monocytes or a relevant cell line) are placed in the upper chamber, and a CCR1 ligand (chemoattractant) is placed in the lower chamber. The test compound is added to the upper chamber with the cells.
-
Detection: After an incubation period, the number of cells that have migrated through the membrane to the lower chamber is quantified. This can be done by cell counting, staining the migrated cells and measuring absorbance, or using fluorescently labeled cells.
-
Analysis: The IC50 value is the concentration of the antagonist that inhibits cell migration by 50%.
Conclusion
Both this compound and BMS-817399 are potent antagonists of the human CCR1 receptor, as demonstrated by their low nanomolar IC50 values in in vitro binding and functional assays. BMS-817399 appears to have a slightly higher potency in binding assays compared to this compound. However, a direct comparison of their preclinical in vivo efficacy is challenging due to the limited rodent cross-reactivity of this compound and the scarcity of publicly available in vivo data for BMS-817399. The ultimate discontinuation of both programs following the lack of clinical efficacy for BMS-817399 underscores the complexities of translating potent in vitro antagonism of CCR1 into clinical benefit for inflammatory diseases like rheumatoid arthritis.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of the CCR1 antagonist, BMS-817399, for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating CCR1 Antagonism: A Comparative Guide to Compound Activity in Cellular Models
This publication aims to provide an objective comparison of the performance of various CCR1 antagonists, supported by experimental data from peer-reviewed studies. By presenting quantitative data in a clear format and detailing experimental methodologies, this guide serves as a valuable resource for designing and interpreting studies focused on CCR1 inhibition.
Comparative Activity of CCR1 Antagonists
The following table summarizes the inhibitory activity (IC50) of several well-characterized CCR1 antagonists in the RPMI 8226 human multiple myeloma cell line, which endogenously expresses CCR1. This data is derived from a study by Karash et al. (2016) and provides a direct comparison of the potency of these compounds in a cellular context.
| Compound | Target | Cell Line | Assay Type | IC50 (nM) |
| AZD4818 | CCR1 | RPMI 8226 | Radioligand Binding ([¹²⁵I]-CCL3) | 2.5 |
| BX471 | CCR1 | RPMI 8226 | Radioligand Binding ([¹²⁵I]-CCL3) | 1.3 |
| CCX354 | CCR1 | RPMI 8226 | Radioligand Binding ([¹²⁵I]-CCL3) | 16 |
| CP-481715 | CCR1 | RPMI 8226 | Radioligand Binding ([¹²⁵I]-CCL3) | 25 |
| MLN-3897 | CCR1 | RPMI 8226 | Radioligand Binding ([¹²⁵I]-CCL3) | 0.8 |
Understanding the CCR1 Signaling Pathway
CCR1 is a G protein-coupled receptor (GPCR) that, upon binding to its chemokine ligands (e.g., CCL3/MIP-1α, CCL5/RANTES), initiates a signaling cascade that leads to leukocyte chemotaxis and activation. Understanding this pathway is crucial for interpreting the effects of CCR1 antagonists.
Experimental Protocols
Accurate and reproducible assessment of compound activity is paramount. The following are detailed methodologies for key experiments used to characterize CCR1 antagonists.
Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the CCR1 receptor, providing a direct measure of binding affinity.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells endogenously expressing CCR1 (e.g., RPMI 8226) or from cells engineered to overexpress the receptor (e.g., HEK293-CCR1). Cells are harvested, lysed, and the membrane fraction is isolated by centrifugation.
-
Competition Binding: Cell membranes (typically 5-10 µg of protein) are incubated with a constant concentration of a radiolabeled CCR1 ligand (e.g., [¹²⁵I]-CCL3, ~50 pM) and varying concentrations of the unlabeled antagonist.
-
Incubation: The reaction is incubated at room temperature for 60-90 minutes to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Chemotaxis Assay
This functional assay assesses the ability of a compound to inhibit the directional migration of cells towards a chemokine gradient.
Protocol:
-
Cell Preparation: A CCR1-expressing cell line (e.g., THP-1 or U937) is labeled with a fluorescent dye such as Calcein-AM.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Transwell®) with a porous membrane is used. The lower chamber contains a CCR1 ligand (e.g., CCL3 at 10 nM) as a chemoattractant.
-
Compound Treatment: The fluorescently labeled cells are pre-incubated with varying concentrations of the CCR1 antagonist for 15-30 minutes.
-
Cell Migration: The treated cells are then added to the upper chamber of the Transwell plate. The plate is incubated for 2-4 hours at 37°C to allow for cell migration.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified by measuring the fluorescence intensity.
-
Data Analysis: The results are expressed as the percentage of inhibition of cell migration compared to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the antagonist concentration.
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the intracellular calcium flux that occurs upon CCR1 activation.
Protocol:
-
Cell Preparation: CCR1-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Compound Incubation: The dye-loaded cells are pre-incubated with various concentrations of the CCR1 antagonist.
-
Signal Measurement: The baseline fluorescence is measured using a fluorescence plate reader.
-
Ligand Stimulation: A CCR1 agonist (e.g., CCL3) is added to the wells to stimulate the receptor.
-
Real-time Detection: The change in fluorescence, indicating the increase in intracellular calcium, is monitored in real-time.
-
Data Analysis: The antagonist's effect is quantified by the reduction in the agonist-induced calcium signal. The IC50 value is calculated from the concentration-response curve.
Experimental Workflow for Evaluating CCR1 Antagonists
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel CCR1 antagonist.
This guide provides a foundational understanding of the comparative activities of several CCR1 antagonists and the experimental approaches used for their characterization. As research in this area continues to evolve, the development of potent and selective CCR1 inhibitors holds significant promise for the treatment of a range of inflammatory and malignant diseases.
Comparative Analysis of BI 639667 and Other CCR1 Chemokine Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the C-C chemokine receptor 1 (CCR1) antagonist BI 639667 with other notable CCR1 inhibitors that have been evaluated in clinical settings. The comparative analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of the CCR1 signaling pathway and a typical experimental workflow.
Introduction to CCR1 Inhibition
C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the migration of various immune cells, including monocytes, macrophages, and T-lymphocytes, to sites of inflammation.[1] Its ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are often upregulated in inflammatory and autoimmune diseases. Consequently, antagonizing CCR1 has been a significant focus of drug discovery efforts aimed at developing novel anti-inflammatory therapeutics. Numerous small molecule CCR1 antagonists have been developed and investigated for conditions like rheumatoid arthritis and multiple sclerosis. This guide focuses on a comparative analysis of this compound and other prominent CCR1 inhibitors.
Quantitative Data Comparison
The following table summarizes the in vitro potency of this compound and other selected CCR1 antagonists from various functional assays. The data is presented as IC50 or Ki values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the measured activity.
| Inhibitor | Radioligand Binding Assay (IC50/Ki, nM) | Chemotaxis Assay (IC50, nM) | Calcium Flux Assay (IC50, nM) |
| This compound | 5.4 (IC50) | 2.4 | 1.8[2][3] |
| BMS-817399 | 1 (IC50)[4] | 6[4] | - |
| CCX354-C | 1.5 (Ki) | - | - |
| MLN3897 | 2.3 (Ki)[5] | - | - |
| CP-481,715 | 74 (IC50), 9.2 (Kd)[6][7] | 55[6][7] | 71[6][7] |
| BX471 | 1 (Ki)[8] | 3 | 5.8[8][9] |
Note: Assay conditions and cell types may vary between studies, affecting direct comparability.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the methods used for evaluation, the following diagrams are provided.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetmol.cn [targetmol.cn]
- 6. CP-481,715, a potent and selective CCR1 antagonist with potential therapeutic implications for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. JCI - A chemokine receptor CCR-1 antagonist reduces renal fibrosis after unilateral ureter ligation [jci.org]
Confirming the On-Target Effects of BI 639667 Through Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potent and selective C-C chemokine receptor type 1 (CCR1) antagonist, BI 639667, with genetic knockdown approaches for the validation of its on-target effects. The objective is to offer a clear, data-driven comparison of pharmacological inhibition versus genetic silencing of CCR1, supported by experimental data and detailed protocols.
Unveiling the On-Target Efficacy: this compound vs. Genetic Knockdown
The confirmation of a drug's on-target effects is a critical step in the drug development process, ensuring that the observed biological response is a direct result of the intended molecular interaction. This guide compares the pharmacological inhibition of CCR1 by this compound with the effects of reducing CCR1 expression using genetic tools like small interfering RNA (siRNA).
Quantitative Comparison of CCR1 Inhibition
The following table summarizes the inhibitory effects of this compound and CCR1 genetic knockdown on key cellular processes mediated by CCR1, such as cell migration and invasion. This data highlights the concordance between pharmacological and genetic approaches in validating CCR1 as a therapeutic target.
| Method of Inhibition | Target | Assay Type | Readout | Result |
| Pharmacological | Human CCR1 | Calcium Flux | IC50 | 1.8 nM |
| Human CCR1 | Chemotaxis | IC50 | 2.4 nM | |
| Human CCR1 | Receptor Internalization (Whole Blood) | IC50 | 9 nM | |
| Genetic | Human CCR1 | Western Blot | Protein Expression | 79% suppression with miRNA-based RNAi[1] |
| Human CCR1 | Transwell Invasion | Cell Invasion | Significant inhibition (P < 0.001)[1] |
Visualizing the Pathways and Processes
To provide a clearer understanding of the underlying mechanisms and experimental setups, this section includes diagrams of the CCR1 signaling pathway and the general workflow for validating on-target effects using genetic knockdown.
Caption: A simplified diagram of the CCR1 signaling cascade.
Caption: Workflow for validating on-target effects using genetic knockdown.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.
CCR1 Knockdown using siRNA and Validation by Western Blot
This protocol describes the transient knockdown of CCR1 expression in a relevant human cell line (e.g., non-small cell lung cancer cell line 95D) using siRNA, followed by the validation of protein suppression via Western Blot.
Materials:
-
Human cell line expressing CCR1 (e.g., 95D)
-
CCR1-specific siRNA and negative control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-CCR1 and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 nM of CCR1 siRNA or negative control siRNA in 50 µL of Opti-MEM™ medium.
-
In a separate tube, dilute 1.5-2 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ medium.
-
Combine the diluted siRNA and Lipofectamine™ RNAiMAX solutions, mix gently, and incubate for 10-15 minutes at room temperature.
-
-
Transfection:
-
Aspirate the culture medium from the cells and add 0.5 mL of the siRNA-Lipofectamine™ complex-containing medium to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
Add 1 mL of complete growth medium to each well.
-
-
Incubation: Incubate the cells for 48-72 hours post-transfection to allow for CCR1 protein depletion.
-
Western Blot Analysis:
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-CCR1 and anti-GAPDH antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the percentage of CCR1 knockdown.
-
Transwell Invasion Assay
This protocol details the assessment of cancer cell invasion through a basement membrane matrix in response to a chemoattractant, a key function mediated by CCR1.
Materials:
-
Transwell inserts with 8.0 µm pore size polycarbonate membrane
-
24-well plates
-
Matrigel® Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (as a source of chemoattractants)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet stain
-
Microscope
Procedure:
-
Coating Transwell Inserts:
-
Thaw Matrigel® on ice overnight.
-
Dilute Matrigel® with cold, serum-free medium.
-
Add 50-100 µL of the diluted Matrigel® solution to the upper chamber of the Transwell inserts and incubate at 37°C for 2-4 hours to allow for gelling.
-
-
Cell Preparation:
-
Harvest cells (both control and CCR1-knockdown) and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 500 µL of complete medium (containing chemoattractants like serum) to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension to the upper chamber of the Matrigel®-coated inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
Analysis of Invasion:
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of invaded cells in several random fields of view under a microscope. Calculate the percentage of invasion inhibition in CCR1-knockdown cells relative to the control.
-
Conclusion
The data presented in this guide demonstrates a strong correlation between the phenotypic effects observed with the pharmacological antagonist this compound and those resulting from the genetic knockdown of its target, CCR1. This concordance provides robust evidence for the on-target activity of this compound. For researchers in drug discovery and development, utilizing such a comparative approach is invaluable for target validation and for building confidence in the therapeutic potential of a lead compound. The detailed protocols provided herein offer a practical framework for implementing these essential validation studies.
References
Comparative Selectivity Profile of BI 639667 Against Other GPCRs
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of BI 639667, a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). The performance of this compound is objectively compared with other known CCR1 antagonists, BX 471 and UCB 35625, supported by available experimental data. This document is intended to assist researchers in evaluating the suitability of this compound for their studies.
Introduction to CCR1 and its Antagonists
C-C chemokine receptor 1 (CCR1) is a G-protein coupled receptor (GPCR) that plays a crucial role in the inflammatory response by mediating the migration of various leukocytes, including monocytes and macrophages, to sites of inflammation. Its involvement in several inflammatory and autoimmune diseases has made it an attractive target for therapeutic intervention. Consequently, several small molecule antagonists of CCR1 have been developed, including this compound, BX 471, and UCB 35625. A critical attribute for any potential therapeutic agent is its selectivity, as off-target effects can lead to undesirable side effects. This guide focuses on the validation of the selectivity profile of this compound against other GPCRs and provides a comparative overview with other CCR1 antagonists.
Data Presentation: Quantitative Selectivity Profiles
The following tables summarize the available quantitative data on the binding affinities and functional potencies of this compound, BX 471, and UCB 35625 against CCR1 and a panel of other GPCRs. It is important to note that the data for each compound are derived from different studies and assay conditions, which should be taken into consideration when making direct comparisons.
Table 1: Selectivity Profile of this compound
This compound demonstrates high potency and selectivity for the human CCR1 receptor.
| Target | Assay Type | Potency (IC50/Ki) | Selectivity Notes |
| Human CCR1 | Scintillation Proximity Assay (Binding) | 5.4 nM (IC50) | Primary Target |
| Human CCR1 | Calcium Flux Assay (Functional) | 24 nM (IC50) | Functional Antagonism |
| Eurofins Safety Panel (69 targets) | Various binding assays | >10 µM for 67 targets | Weak inhibition of Adenosine A2A (69%) and Dopamine Transporter (71%) at 10 µM, not reproduced in dose-response studies.[1] |
| PRESTO-TANGO GPCR Screen (315 targets) | Functional assay | Significant modulation observed for only 1 of 315 GPCRs | Weak inhibition of Beta-1 adrenergic receptor (-30% inhibition at 10 µM).[1] |
Table 2: Selectivity Profile of BX 471
BX 471 is a potent and selective CCR1 antagonist that has been evaluated in clinical trials.
| Target | Assay Type | Potency (Ki) | Selectivity Notes |
| Human CCR1 | Radioligand Binding | 1 nM | Primary Target [2][3] |
| Human CCR2 | Radioligand Binding | >250 nM | >250-fold selective over CCR2.[2][3] |
| Human CCR5 | Radioligand Binding | >250 nM | >250-fold selective over CCR5.[2][3] |
| Human CXCR4 | Radioligand Binding | >250 nM | >250-fold selective over CXCR4.[2][3] |
| Mouse CCR1 | Radioligand Binding | 215 ± 46 nM | Reduced affinity for the murine ortholog.[2] |
Table 3: Selectivity Profile of UCB 35625
UCB 35625 is a dual antagonist of CCR1 and CCR3.
| Target | Assay Type | Potency (IC50) | Selectivity Notes |
| Human CCR1 | Chemotaxis Assay | 9.57 nM | Primary Target |
| Human CCR3 | Chemotaxis Assay | 93.8 nM | Also targets CCR3 |
| Human CCR1 | Receptor Internalization Assay | 19.8 ± 1.7 nM | Potent inhibitor of receptor internalization.[4] |
| Human CCR3 | Receptor Internalization Assay | 410 ± 1.6 nM | Also inhibits CCR3 internalization.[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the findings.
Scintillation Proximity Assay (SPA) for CCR1 Binding
This assay is used to determine the binding affinity of a compound to the CCR1 receptor.
Principle: SPA is a homogeneous radioactive assay that does not require a separation step.[5] Scintillant-containing beads are coated with cell membranes expressing the receptor of interest. When a radiolabeled ligand binds to the receptor, it comes into close proximity with the bead, causing the scintillant to emit light, which is then detected. Unbound radioligand is too far from the bead to elicit a signal.[6][7]
Protocol:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing human CCR1 are prepared by homogenization and centrifugation.
-
Bead Coating: Wheat Germ Agglutinin (WGA) SPA beads are incubated with the prepared cell membranes to allow for receptor immobilization.
-
Assay Setup: The assay is performed in a 96- or 384-well plate. Each well contains the receptor-coated SPA beads, a constant concentration of a radiolabeled CCR1 ligand (e.g., ¹²⁵I-MIP-1α), and varying concentrations of the test compound (e.g., this compound).
-
Incubation: The plate is incubated at room temperature for a specified period to allow the binding reaction to reach equilibrium.
-
Detection: The light emitted from the SPA beads is measured using a microplate scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding curve.
Calcium Flux Assay for CCR1 Functional Activity
This assay measures the ability of a compound to antagonize the intracellular calcium mobilization induced by a CCR1 agonist.
Principle: CCR1 is a Gq-coupled GPCR, and its activation by a ligand leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This change in [Ca²⁺]i can be measured using calcium-sensitive fluorescent dyes. An antagonist will block this agonist-induced calcium flux.
Protocol:
-
Cell Culture: A cell line stably expressing human CCR1 (e.g., HEK293 or CHO cells) is cultured to an appropriate density.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM, by incubation at 37°C.
-
Compound Incubation: The dye-loaded cells are then incubated with varying concentrations of the test antagonist (e.g., this compound) for a defined period.
-
Agonist Stimulation: A CCR1 agonist (e.g., MIP-1α or RANTES) is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in [Ca²⁺]i, is measured immediately after agonist addition using a fluorescence plate reader with kinetic reading capabilities.
-
Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response, is calculated from the dose-response curve.
Mandatory Visualization
CCR1 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the CCR1 receptor upon activation by its chemokine ligands.
Caption: Simplified CCR1 signaling pathway leading to cellular responses.
Experimental Workflow: Scintillation Proximity Assay
The following diagram outlines the workflow for determining the binding affinity of a CCR1 antagonist using a Scintillation Proximity Assay.
Caption: Workflow for CCR1 antagonist binding affinity determination using SPA.
Conclusion
The available data strongly support that this compound is a highly potent and selective antagonist of the human CCR1 receptor. Its selectivity profile, as determined by broad panel screening, indicates minimal off-target activity against a large number of other GPCRs. When compared to other CCR1 antagonists such as BX 471 and UCB 35625, this compound demonstrates a favorable selectivity profile. While BX 471 is also highly selective for CCR1, UCB 35625 exhibits dual antagonism of CCR1 and CCR3. The detailed experimental protocols provided herein should enable researchers to independently validate these findings and further explore the pharmacological properties of this compound in their specific research contexts.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BX 471 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis of efficacy-driven ligand selectivity at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemokine Receptor (CCR and CXCR) | DC Chemicals [dcchemicals.com]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
Assessing the Translational Relevance of BI 639667: An In Vitro Comparison with Alternative CCR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of BI 639667, a potent and selective C-C chemokine receptor type 1 (CCR1) antagonist, with other relevant CCR1 inhibitors, CCX354 and BMS-817399. The aim is to facilitate an assessment of the translational relevance of this compound's in vitro data by presenting key performance metrics and detailed experimental methodologies.
Introduction to CCR1 and its Antagonism
C-C chemokine receptor type 1 (CCR1) is a key chemokine receptor involved in the migration of pro-inflammatory cells, such as monocytes and macrophages, to sites of inflammation. This trafficking is implicated in the pathogenesis of various autoimmune and inflammatory diseases. Antagonists of CCR1, like this compound, aim to block this inflammatory cell influx, offering a potential therapeutic strategy for these conditions.
In Vitro Performance Comparison
The following tables summarize the quantitative in vitro data for this compound and its comparators, CCX354 and BMS-817399, across a range of key assays.
Table 1: CCR1 Binding Affinity
| Compound | Assay Type | IC50 / Ki (nM) |
| This compound | SPA Binding | 5.4 |
| CCX354 | Radioligand Binding | 1.5 (Ki) |
| BMS-817399 | Binding Affinity | 1 |
Table 2: In Vitro Functional Potency
| Compound | Assay Type | IC50 (nM) |
| This compound | Chemotaxis | 2.4 |
| Calcium Flux | 24 | |
| Whole Blood Receptor Internalization | 9 | |
| CCX354 | Chemotaxis (THP-1 cells) | < 100 |
| Chemotaxis (human monocytes in serum) | 25 | |
| Receptor Internalization | 130 | |
| BMS-817399 | Chemotaxis | 6 |
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: CCR1 signaling pathway and the antagonistic action of this compound.
Caption: General workflow for a monocyte chemotaxis assay.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to allow for replication and critical evaluation of the presented data.
Chemotaxis Assay
Objective: To determine the ability of a compound to inhibit the migration of cells towards a chemoattractant.
Materials:
-
Human monocytic cell line (e.g., THP-1) or isolated primary human monocytes
-
Chemoattractant (e.g., CCL3/MIP-1α or CCL5/RANTES)
-
Test compound (this compound or comparators)
-
Transwell inserts (typically with 5 µm pores)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell viability indicator (e.g., Calcein-AM)
-
Multi-well plate reader
Procedure:
-
Cell Preparation: Culture and harvest human monocytes. Label the cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol. Resuspend the labeled cells in assay buffer at a desired concentration.
-
Assay Plate Setup: In a multi-well plate, add assay buffer containing the chemoattractant and varying concentrations of the test compound to the lower chamber of the Transwell inserts.
-
Cell Seeding: Add the labeled monocyte suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period that allows for significant cell migration (e.g., 90 minutes to 3 hours).
-
Quantification: After incubation, measure the fluorescence of the cells that have migrated to the lower chamber using a multi-well plate reader.
-
Data Analysis: Plot the percentage of inhibition of cell migration against the concentration of the test compound. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the maximal cell migration.
Scintillation Proximity Assay (SPA) for Receptor Binding
Objective: To determine the binding affinity of a compound to its target receptor.
Materials:
-
Cell membranes expressing CCR1
-
Radiolabeled ligand for CCR1 (e.g., [125I]-CCL3)
-
Test compound (this compound or comparators)
-
SPA beads (e.g., wheat germ agglutinin-coated)
-
Assay buffer
-
Microplate scintillation counter
Procedure:
-
Bead and Membrane Preparation: Incubate the SPA beads with the cell membranes expressing CCR1 to allow for membrane capture.
-
Assay Plate Setup: In a microplate, add the bead-membrane complex, the radiolabeled ligand, and varying concentrations of the test compound in assay buffer.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Detection: Measure the scintillation counts using a microplate scintillation counter. When the radiolabeled ligand binds to the receptor on the membrane captured by the SPA bead, it comes into close proximity with the scintillant in the bead, generating a light signal.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC50 value and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To measure the ability of a compound to inhibit the increase in intracellular calcium concentration induced by receptor activation.
Materials:
-
Cells stably expressing CCR1
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
CCR1 agonist (e.g., CCL3)
-
Test compound (this compound or comparators)
-
Assay buffer
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Preparation: Plate the CCR1-expressing cells in a multi-well plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Compound Incubation: Add varying concentrations of the test compound to the wells and incubate.
-
Agonist Stimulation and Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject the CCR1 agonist into the wells and immediately record the change in fluorescence over time, which corresponds to the increase in intracellular calcium.
-
Data Analysis: Calculate the percentage of inhibition of the agonist-induced calcium flux for each concentration of the test compound. Plot the inhibition data against the compound concentration to determine the IC50 value.
Receptor Internalization Assay
Objective: To assess the effect of a compound on the agonist-induced internalization of the CCR1 receptor.
Materials:
-
Cells expressing a tagged version of CCR1 (e.g., FLAG-tagged)
-
CCR1 agonist (e.g., CCL3)
-
Test compound (this compound or comparators)
-
Fluorescently labeled antibody against the tag
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Treatment: Treat the CCR1-expressing cells with the test compound at various concentrations, followed by stimulation with a CCR1 agonist to induce receptor internalization.
-
Labeling: On ice to prevent further trafficking, label the remaining cell surface receptors with a fluorescently labeled antibody that recognizes the tag on the receptor.
-
Detection: Quantify the amount of fluorescence on the cell surface using a flow cytometer or a high-content imaging system. A decrease in fluorescence indicates receptor internalization.
-
Data Analysis: Calculate the percentage of inhibition of receptor internalization for each concentration of the test compound. Determine the IC50 value by plotting the inhibition data against the compound concentration.
Conclusion
The in vitro data presented in this guide demonstrates that this compound is a potent CCR1 antagonist, with its performance being comparable to or, in some assays, exceeding that of the alternative compounds CCX354 and BMS-817399. The detailed experimental protocols provided should enable researchers to critically evaluate these findings and design further experiments to explore the translational relevance of this compound for the treatment of inflammatory diseases. The provided diagrams offer a clear visual representation of the underlying biological processes and experimental designs, aiding in the comprehension of the data's context.
Comparative Potency of BI 639667 in Functional Assays for CCR1 Antagonism
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the CCR1 antagonist BI 639667, detailing its potency in various functional assays alongside other notable CCR1 inhibitors. The data presented is intended to assist researchers in evaluating the suitability of this compound for their studies by offering a clear comparison of its in vitro activity.
Introduction to this compound
This compound is a potent and selective antagonist of the C-C chemokine receptor 1 (CCR1). CCR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response by mediating the migration of monocytes and other leukocytes to sites of inflammation.[1] Its ligands include several chemokines, most notably CCL3 (MIP-1α) and CCL5 (RANTES). By blocking the interaction of these chemokines with CCR1, this compound can inhibit the downstream signaling cascades that lead to inflammatory cell recruitment. This makes it a valuable tool for studying the role of CCR1 in various inflammatory and autoimmune diseases.
Comparative Potency in Functional Assays
The potency of this compound has been characterized in a variety of in vitro functional assays, which are essential for determining its efficacy and mechanism of action. Below is a summary of its performance in key assays, compared with other well-characterized CCR1 antagonists.
Table 1: Comparative Potency of CCR1 Antagonists in Different Functional Assays
| Compound | CCR1 Binding Affinity (IC50/Ki, nM) | Calcium Mobilization (IC50/EC50, nM) | Chemotaxis Inhibition (IC50, nM) |
| This compound | 5.4 (IC50) | 1.8 - 24 (IC50) | 2.4 (IC50) |
| BI-9307 (Negative Control) | >10,000 | >3,000 | >10,000 |
| BMS-817399 | 1 (IC50) | Not Reported | 6 (IC50) |
| J-113863 | 0.9 (IC50, human) | Not Reported | Not Reported |
| CP-481715 | 9.2 (Kd) | Not Reported | Not Reported |
| BX 471 | 1.0 (Ki) | Not Reported | Not Reported |
Note: Data is compiled from multiple sources and experimental conditions may vary. The discrepancy in the reported Calcium Mobilization IC50 for this compound (1.8 nM vs. 24 nM) is noted from different suppliers and may reflect variations in assay conditions.
Signaling Pathway and Assay Workflows
To better understand the context of these functional assays, the following diagrams illustrate the CCR1 signaling pathway and the general workflow of the key experimental methodologies.
CCR1 Signaling Pathway
Experimental Workflow: Calcium Mobilization Assay
Experimental Workflow: Chemotaxis Assay
Detailed Experimental Protocols
The following are generalized protocols for the key functional assays used to characterize this compound. Specific parameters may need to be optimized for individual laboratory conditions.
CCR1 Radioligand Binding Assay (Scintillation Proximity Assay - SPA)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR1 receptor.
-
Materials:
-
Cell membranes from a cell line overexpressing human CCR1 (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]CCL3 or [¹²⁵I]MIP-1α.
-
SPA beads (e.g., wheat germ agglutinin-coated).
-
Assay buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4).
-
Test compound (this compound) and non-specific binding control (a high concentration of an unlabeled CCR1 ligand).
-
Microplates suitable for scintillation counting.
-
-
Procedure:
-
In each well of the microplate, combine the CCR1-expressing cell membranes, SPA beads, and varying concentrations of the test compound or control.
-
Add a fixed concentration of the radioligand to initiate the binding reaction.
-
Incubate the plate at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Measure the radioactivity in each well using a scintillation counter. The light emitted is proportional to the amount of radioligand bound to the receptors on the membranes captured by the SPA beads.
-
-
Data Analysis:
-
The raw data (counts per minute) is used to generate a dose-response curve by plotting the percentage of inhibition against the concentration of the test compound.
-
The IC50 value, the concentration of the compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve.
-
Calcium Mobilization Assay
This cell-based assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration that occurs upon agonist stimulation of the Gq-coupled CCR1 receptor.
-
Materials:
-
A cell line stably expressing human CCR1 (e.g., HEK293-hCCR1 or CHO-hCCR1).
-
A fluorescent calcium indicator dye (e.g., Fluo-4 AM, Calcium-6).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
CCR1 agonist (e.g., CCL3/MIP-1α).
-
Test compound (this compound).
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Seed the CCR1-expressing cells into a black-walled, clear-bottom microplate and culture overnight.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Add varying concentrations of the test compound to the wells and incubate.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add a pre-determined concentration of the CCR1 agonist to all wells to stimulate the receptor.
-
Continuously measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence upon agonist addition corresponds to the mobilization of intracellular calcium.
-
A dose-response curve is generated by plotting the inhibition of the calcium response against the concentration of the test compound.
-
The IC50 value is calculated from this curve.
-
Monocyte Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of monocytes towards a chemoattractant.
-
Materials:
-
Human monocytes (e.g., primary human monocytes isolated from peripheral blood or a monocytic cell line like THP-1).
-
Chemoattractant: a CCR1 ligand such as CCL3/MIP-1α.
-
Transwell inserts with a porous membrane (typically 3-5 µm pores).
-
Assay medium (e.g., RPMI with 0.5% BSA).
-
Test compound (this compound).
-
A method for quantifying migrated cells (e.g., cell counter, fluorescence plate reader if cells are labeled, or an ATP-based luminescence assay).
-
-
Procedure:
-
Place the assay medium containing the chemoattractant and varying concentrations of the test compound in the lower wells of the Transwell plate.
-
Resuspend the monocytes in the assay medium and place them in the upper chamber of the Transwell inserts.
-
Incubate the plate for a period sufficient to allow for cell migration (typically 1-4 hours).
-
After incubation, remove the upper inserts and quantify the number of cells that have migrated through the membrane into the lower chamber.
-
-
Data Analysis:
-
The number of migrated cells in the presence of the test compound is compared to the number of cells that migrated towards the chemoattractant alone.
-
A dose-response curve is constructed by plotting the percentage of migration inhibition against the compound concentration to determine the IC50 value.
-
Conclusion
This compound demonstrates high potency across multiple functional assays that measure different aspects of CCR1 antagonism. Its low nanomolar activity in binding, calcium mobilization, and chemotaxis assays makes it a robust tool for investigating the biological roles of CCR1. This guide provides the necessary data and methodological context to aid researchers in their assessment and application of this valuable chemical probe.
References
Independent Verification of BI 639667's Reported IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reported inhibitory potency of BI 639667, a selective antagonist of the C-C chemokine receptor type 1 (CCR1). While independently verified IC50 values from academic or non-commercial sources are not publicly available, this document summarizes the manufacturer-provided data and offers detailed experimental protocols for key assays to facilitate independent assessment.
Reported Potency of this compound
This compound is a potent antagonist of human CCR1. The half-maximal inhibitory concentration (IC50) has been characterized in various assays, each reflecting a different aspect of the compound's activity. The reported values are summarized in the table below.
| Assay Type | Reported IC50 (nM) |
| CCR1 Binding Affinity (SPA binding) | 5.4 |
| CCR1 Molecular Potency (Ca2+ flux) | 24 |
| CCR1 Cellular Potency (Chemotaxis) | 2.4 |
| Whole Blood Potency (Receptor Internalization) | 9 |
| Ca2+ flux assay (alternative source) | 1.8[1][2][3] |
Note: The IC50 values presented are based on data from the manufacturer and commercial suppliers. No independent verification from peer-reviewed academic literature has been identified at the time of this publication.
Experimental Protocols
To facilitate the independent verification of this compound's IC50 values, detailed protocols for two key assays, the Calcium Flux Assay and the Monocyte Chemotaxis Assay, are provided below. These protocols are based on established methodologies in the field.
Calcium Flux Assay Protocol
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration triggered by the activation of a Gq-coupled receptor like CCR1.
1. Cell Preparation:
-
Culture a human cell line endogenously expressing or recombinantly overexpressing CCR1 (e.g., HEK293 or THP-1 cells) to 80-90% confluency.
-
Harvest the cells and resuspend them in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.
-
Wash the cells to remove excess dye and resuspend them in the assay buffer.
2. Assay Procedure:
-
Dispense the cell suspension into a 96- or 384-well microplate.
-
Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known CCR1 antagonist).
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Prepare a solution of a CCR1 agonist (e.g., CCL3/MIP-1α or CCL5/RANTES) at a concentration that elicits a submaximal response (EC80).
-
Using a fluorescence plate reader equipped with an automated injection system, measure the baseline fluorescence, inject the agonist, and continue to record the fluorescence signal over time.
3. Data Analysis:
-
The increase in fluorescence upon agonist addition reflects the intracellular calcium flux.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Monocyte Chemotaxis Assay Protocol
This assay assesses the ability of a compound to block the directed migration of monocytes towards a chemoattractant, a key function mediated by CCR1.
1. Monocyte Isolation:
-
Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) using methods such as density gradient centrifugation followed by magnetic-activated cell sorting (MACS) or plastic adherence.
-
Alternatively, use a monocytic cell line like THP-1.
2. Assay Setup (using a Boyden chamber or similar transwell system):
-
Add a solution containing a CCR1 ligand (e.g., CCL3 or CCL5) as a chemoattractant to the lower chamber of the transwell plate.
-
In the upper chamber, add the monocyte suspension that has been pre-incubated with various concentrations of this compound or a vehicle control. The upper and lower chambers are separated by a porous membrane.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period that allows for significant cell migration (typically 1-3 hours).
3. Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
Alternatively, quantify the migrated cells using a fluorescent dye and a fluorescence plate reader.
4. Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a sigmoidal dose-response curve.
CCR1 Signaling Pathway
This compound exerts its effect by blocking the signaling cascade initiated by the binding of chemokines to the CCR1 receptor. The diagram below illustrates the key components of this G-protein coupled receptor (GPCR) pathway.
Caption: CCR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 value of an inhibitor like this compound in a cell-based assay is depicted below.
Caption: General workflow for IC50 value determination.
References
Safety Operating Guide
Navigating the Disposal of BI 639667: A Procedural Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of BI 639667, a potent and selective CCR1 antagonist. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliant disposal of this compound. While this compound is not classified as a hazardous substance, its chemical, physical, and toxicological properties have not been fully investigated, necessitating a cautious approach to its waste management.[1]
Chemical and Physical Properties
A summary of the known properties of this compound is provided below to inform handling and disposal procedures.
| Property | Value |
| Synonyms | CCR1 antagonist 8 |
| Formula | C22H18FN5O3S |
| Molecular Weight | 451.47 g/mol |
| Appearance | Solid |
| Relative Density | 1.51 g/cm3 |
| CAS Number | 1295298-26-8 |
Data sourced from the MedChemExpress Safety Data Sheet.[1]
Personal Protective Equipment (PPE)
Prior to handling this compound, it is imperative that all personnel are equipped with the appropriate personal protective equipment.
| Equipment | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves |
| Skin and Body Protection | Impervious clothing |
| Respiratory Protection | Suitable respirator |
Recommendations based on the MedChemExpress Safety Data Sheet.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound from a laboratory setting. This process is designed to minimize exposure and ensure compliance with regulatory standards.
Waste Identification and Segregation
All materials that have come into contact with this compound must be considered for disposal as chemical waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, centrifuge tubes, and vials.
-
Contaminated personal protective equipment (e.g., gloves, disposable lab coats).
-
Absorbent materials used for spill cleanup.
Segregate this waste from general laboratory trash to prevent accidental exposure and ensure proper disposal.
Waste Collection and Storage
-
Solid Waste: Collect all solid waste contaminated with this compound in a clearly labeled, sealable container. The label should include the name of the chemical ("this compound") and a clear indication that it is chemical waste.
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container. Do not mix with other chemical waste unless compatibility has been confirmed.
-
Storage: Store the sealed waste containers in a designated, well-ventilated area away from incompatible materials. Ensure the storage area is secure and accessible only to authorized personnel.
Spill Management
In the event of a spill, follow these steps:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.[1]
-
Wearing the appropriate PPE, absorb the spill with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
Carefully collect the absorbent material and place it in the designated solid chemical waste container.
-
Decontaminate the affected surfaces and any equipment by scrubbing with alcohol.[1]
-
Dispose of all contaminated cleaning materials as chemical waste.
Final Disposal
The ultimate disposal of this compound waste must be conducted in accordance with all prevailing country, federal, state, and local regulations.[1] It is the responsibility of the institution to engage a licensed chemical waste disposal contractor for the final treatment and disposal of this material. Do not dispose of this compound down the drain or in regular trash.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby safeguarding both personnel and the wider community.
References
Personal protective equipment for handling BI 639667
For researchers, scientists, and drug development professionals, ensuring operational safety and logistical clarity is paramount when handling investigational compounds like BI 639667. This guide provides essential, immediate safety protocols and logistical plans, including operational and disposal procedures, to foster a safe and efficient laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent inhalation, as well as eye and skin contact. The following table summarizes the required PPE:
| Protection Type | Required Equipment | Specifications |
| Eye Protection | Safety goggles | Must be equipped with side-shields. |
| Hand Protection | Protective gloves | Impervious material suitable for handling chemicals. |
| Skin and Body | Impervious clothing | To protect against accidental skin exposure. |
| Respiratory | Suitable respirator | Use in areas with adequate ventilation. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe working environment. The following workflow outlines the key steps for safe operations.
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the recommended procedures.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Seek prompt medical attention. |
| Skin Contact | Thoroughly rinse the affected skin with plenty of water. Remove any contaminated clothing and shoes. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in strict accordance with all applicable country, federal, state, and local regulations. It is imperative to consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.
General Disposal Guidelines:
-
Product: The substance should be disposed of as chemical waste, following all relevant regulations.
-
Contaminated Packaging: Any packaging that has come into contact with this compound should also be disposed of in accordance with prevailing regulations.
-
Spill Cleanup Materials: Absorbent materials and any other items used to clean up a spill of this compound must be treated as hazardous waste and disposed of accordingly.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
